1,4-Dichlorooctane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56375-92-9 |
|---|---|
Molecular Formula |
C8H16Cl2 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1,4-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
InChI Key |
MZMYAXREHSQDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,4-dichlorooctane. Due to a scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents estimated values derived from computational models. It also includes generalized experimental protocols for the determination of key physical properties applicable to liquid haloalkanes, alongside safety and handling guidelines.
Chemical Identity
This compound is a halogenated alkane. Its chemical structure consists of an eight-carbon chain with chlorine atoms attached to the first and fourth carbon atoms.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 56375-92-9[1][2] |
| Molecular Formula | C₈H₁₆Cl₂[1][2] |
| Canonical SMILES | CCCCC(CCCCl)Cl[1][2] |
| InChI | InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3[2] |
| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N[2] |
Physical Properties
The following table summarizes the estimated physical properties of this compound. These values are computationally derived and should be considered as approximations. Experimental verification is recommended for any critical applications.
| Property | Value | Source |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Melting Point | 6.2 °C (estimate) | [1] |
| Boiling Point | 221.51 °C (estimate) | [1] |
| Density | 1.0333 g/cm³ (estimate) | [1] |
| Refractive Index | 1.4357 (estimate) | [1] |
Molecular Structure
The structure of this compound is fundamental to its physical and chemical properties. The presence of two chlorine atoms introduces polarity and increases the molecule's mass and intermolecular forces compared to its parent alkane, octane.
Caption: Ball-and-stick model of this compound.
Experimental Protocols for Physical Property Determination
Boiling Point Determination (Distillation Method)
The boiling point is a crucial indicator of a liquid's volatility and the strength of its intermolecular forces. A common and accurate method for its determination is through distillation.
Caption: General workflow for boiling point determination.
Methodology:
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. The temperature is monitored closely as the liquid begins to vaporize.
-
Data Recording: The temperature is recorded when the first drop of condensate falls into the receiving flask. The temperature should remain constant throughout the distillation of a pure compound. This constant temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Caption: General workflow for density determination.
Methodology:
-
Mass Measurement: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.
-
Final Mass Measurement: The pycnometer is removed from the bath, dried, and weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is useful for identification and purity assessment.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling halogenated hydrocarbons should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This guide serves as a foundational resource for understanding the physical properties of this compound. For all laboratory and research applications, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the chemical supplier.
References
An In-depth Technical Guide to 1,4-Dichlorooctane
CAS Number: 56375-92-9 IUPAC Name: 1,4-dichlorooctane Molecular Formula: C₈H₁₆Cl₂
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, potential synthesis methodologies, and applications as a chemical intermediate for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
This compound is a halogenated alkane characterized by an eight-carbon chain with chlorine atoms at the 1 and 4 positions.[1] Its bifunctional nature makes it a potentially useful building block in organic synthesis. The following tables summarize its key identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 56375-92-9 | [1] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Canonical SMILES | CCCCC(CCCCl)Cl | [1][2] |
| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N | [1] |
| DSSTox Substance ID | DTXSID90595652 |[1][2] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Exact Mass | 182.0629059 Da | Computed by PubChem.[1][2] |
| Boiling Point | ~221.5 °C | Estimated.[2] |
| Melting Point | ~6.2 °C | Estimated.[2] |
| Density | ~1.033 g/cm³ | Estimated.[2] |
| Refractive Index | ~1.436 | Estimated.[2] |
| XLogP3 | 4 | A measure of lipophilicity.[1][2] |
| Rotatable Bond Count | 6 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 0 | [1][2] |
| Topological Polar Surface Area | 0 Ų |[1] |
Potential Synthesis Protocol
Reaction: Conversion of Octane-1,4-diol to this compound.
HO-(CH₂)₃-CH(OH)-(CH₂)₃-CH₃ + 2 SOCl₂ → Cl-(CH₂)₃-CH(Cl)-(CH₂)₃-CH₃ + 2 SO₂ + 2 HCl
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add octane-1,4-diol (1 equivalent) dissolved in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Reagent: Slowly add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) (2.2 equivalents) is often added to neutralize the HCl byproduct generated during the reaction. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is then typically heated to reflux for 2-4 hours to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to room temperature. Carefully pour the mixture over crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid, followed by a wash with brine (saturated NaCl solution). Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Visualized Workflows and Applications
As a bifunctional molecule, this compound serves as a versatile intermediate for synthesizing more complex structures relevant to pharmaceutical and materials science research.
Caption: Proposed workflow for the synthesis of this compound.
The primary utility of this compound in drug development lies in its role as a linker or spacer. The two chlorine atoms act as reactive handles for nucleophilic substitution, allowing the introduction of an eight-carbon chain (with a branch point) between two other molecular fragments.
Caption: Role as an intermediate in synthesizing diverse chemical scaffolds.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, handling should follow standard precautions for halogenated hydrocarbons.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]
-
Hazards: Alkyl halides are generally considered irritants and may be harmful if swallowed or inhaled.[4] Combustion may produce toxic fumes such as hydrogen chloride gas.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[3]
References
An In-depth Technical Guide to the Molecular Structure of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichlorooctane is a chlorinated hydrocarbon with the molecular formula C8H16Cl2. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and representative experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines estimated data with established methodologies for analogous haloalkanes to provide a predictive and practical resource. The guide includes detailed procedural outlines and expected analytical outcomes, intended to support research and development activities involving chlorinated alkanes.
Molecular Structure and Identification
This compound is an eight-carbon aliphatic chain with two chlorine atoms substituted at the first and fourth positions. The presence of a chiral center at the C-4 position means that this compound can exist as a racemic mixture of two enantiomers.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 56375-92-9[1] |
| Molecular Formula | C8H16Cl2[1] |
| Canonical SMILES | CCCCC(CCCCl)Cl[1] |
| InChI | InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N |
Below is a diagram of the 2D molecular structure of this compound.
References
Synthesis of 1,4-Dichlorooctane from 1,4-Octanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dichlorooctane from 1,4-octanediol (B12102794), with a focus on the widely employed thionyl chloride method. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visualizations to aid in the successful and efficient synthesis of this dichloroalkane.
Introduction
This compound is a valuable chemical intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures. Its bifunctional nature, with two reactive chlorine atoms at positions 1 and 4, allows for a variety of subsequent chemical transformations. The conversion of the readily available 1,4-octanediol to its corresponding dichloride is a key step in accessing this versatile building block. The most common and effective method for this transformation involves the use of thionyl chloride (SOCl₂), a reagent known for its clean conversion of alcohols to alkyl chlorides.
Reaction Mechanism and Pathway
The reaction of 1,4-octanediol with thionyl chloride proceeds through a nucleophilic substitution mechanism. Each hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent internal or external attack by the chloride to displace the chlorosulfite ester intermediate. The use of a base, such as pyridine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to unwanted side reactions. The overall reaction pathway is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1,4-Octanediol | 146.23 | (To be calculated) | (To be calculated) |
| Thionyl Chloride (SOCl₂) | 118.97 | (To be calculated) | (To be calculated) |
| Pyridine | 79.10 | (To be calculated) | (To be calculated) |
| Diethyl Ether | 74.12 | As needed | - |
| 10% Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Ice | - | As needed | - |
Procedure
-
Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 1,4-octanediol and a molar equivalent of dry pyridine.
-
Cooling: The flask is immersed in an ice bath to maintain a low temperature during the initial phase of the reaction.
-
Addition of Thionyl Chloride: Thionyl chloride (2.2 molar equivalents) is added dropwise from the dropping funnel to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.
-
Reaction Progression: After the addition of thionyl chloride is complete, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature overnight.
-
Reflux: The following day, the reaction mixture is heated to reflux for 3 hours to ensure the completion of the reaction.
-
Work-up: The reaction mixture is cooled to room temperature and then cautiously poured over crushed ice.
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.
-
Washing: The ethereal extract is washed sequentially with a 10% sodium bicarbonate solution and then with water to remove any remaining acid and pyridine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The diethyl ether is removed by rotary evaporation.
-
Purification: The crude this compound is purified by vacuum distillation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
While specific experimental data for the synthesis of this compound from 1,4-octanediol is not extensively reported, the following table summarizes the available physical properties of this compound and the reported yield for the analogous synthesis of 1,4-dichlorobutane (B89584).
| Property | Value |
| This compound | |
| Molecular Formula | C₈H₁₆Cl₂ |
| Molecular Weight | 183.12 g/mol [1][2] |
| Boiling Point (estimated) | 221.51°C[1] |
| Density (estimated) | 1.0333 g/cm³[1] |
| Refractive Index (estimated) | 1.4357[1] |
| 1,4-Dichlorobutane Synthesis | |
| Yield | 75-85% |
Safety Considerations
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Hydrochloric Acid and Sulfur Dioxide: These are toxic and corrosive gases that are byproducts of the reaction. The reaction and work-up should be performed in a fume hood to avoid inhalation.
Conclusion
The synthesis of this compound from 1,4-octanediol using thionyl chloride is a robust and reliable method. By adapting the well-established protocol for the synthesis of 1,4-dichlorobutane, researchers can expect to obtain the desired product in good yield. Careful attention to the reaction conditions, particularly temperature control during the addition of thionyl chloride, and adherence to safety protocols are paramount for a successful and safe synthesis. Further optimization of the reaction conditions for the specific substrate, 1,4-octanediol, may lead to improved yields and purity of the final product.
References
Spectroscopic Profile of 1,4-Dichlorooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorooctane. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside established methodologies for the experimental acquisition of such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) Spectroscopy. These predictions are generated from widely used computational algorithms and provide a foundational dataset for the identification and characterization of this molecule.
Mass Spectrometry
The mass spectrum of this compound is expected to exhibit a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl fragments. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to isotopic peak patterns for chlorine-containing fragments.
| m/z | Predicted Fragment | Relative Abundance |
| 182/184/186 | [C₈H₁₆Cl₂]⁺ (Molecular Ion) | Low |
| 147/149 | [C₈H₁₆Cl]⁺ | Moderate |
| 111 | [C₈H₁₅]⁺ | Moderate |
| 97 | [C₇H₁₃]⁺ | High |
| 83 | [C₆H₁₁]⁺ | High |
| 69 | [C₅H₉]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 49/51 | [CH₂Cl]⁺ | Moderate |
¹³C-NMR Spectroscopy
The predicted ¹³C-NMR spectrum of this compound in CDCl₃ shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the presence of the electron-withdrawing chlorine atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 45.8 |
| C2 | 34.2 |
| C3 | 28.7 |
| C4 | 64.5 |
| C5 | 37.1 |
| C6 | 27.3 |
| C7 | 22.5 |
| C8 | 13.9 |
¹H-NMR Spectroscopy
The predicted ¹H-NMR spectrum of this compound in CDCl₃ displays complex multiplets due to spin-spin coupling between adjacent protons. The protons closer to the chlorine atoms are expected to be shifted downfield.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 (CH₂) | 3.58 | Triplet |
| H2 (CH₂) | 1.85 | Multiplet |
| H3 (CH₂) | 1.60 | Multiplet |
| H4 (CH) | 4.10 | Multiplet |
| H5 (CH₂) | 1.75 | Multiplet |
| H6 (CH₂) | 1.40 | Multiplet |
| H7 (CH₂) | 1.32 | Multiplet |
| H8 (CH₃) | 0.90 | Triplet |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretch (alkane) | 2850-2960 |
| C-H bend (alkane) | 1375-1465 |
| C-Cl stretch | 650-750 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Synthesis of this compound from 1,4-Octanediol (B12102794)
A plausible synthetic route to this compound is the chlorination of 1,4-octanediol using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Materials:
-
1,4-Octanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-octanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise from a dropping funnel to the stirred solution. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis
Mass Spectrometry (MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H-NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the NMR Spectral Analysis of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dichlorooctane. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the theoretical ¹H and ¹³C NMR spectral data based on established principles of chemical shifts and spin-spin coupling. Furthermore, it details the standard experimental protocols for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The structure of this compound is as follows:
The predicted NMR data is based on the analysis of chemical environments of each carbon and proton, considering the inductive effects of the chlorine atoms.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~3.60 | Triplet | ~6.5 | 2H |
| H-4 | ~4.05 | Multiplet | - | 1H |
| H-8 | ~0.90 | Triplet | ~7.0 | 3H |
| H-2, H-3, H-5, H-6, H-7 | ~1.30 - 1.90 | Multiplets | - | 10H |
Note: The protons on carbons 2, 3, 5, 6, and 7 would appear as a complex series of overlapping multiplets in the aliphatic region.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~45 |
| C-4 | ~65 |
| C-8 | ~14 |
| C-2, C-3, C-5, C-6, C-7 | ~22 - 35 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following is a standard protocol for preparing a sample of a small organic molecule like this compound.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Choice of Solvent: Select a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice. The deuterium (B1214612) in the solvent is "invisible" in ¹H NMR and is used for the spectrometer's lock signal.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules (under 1000 g/mol ).[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[1]
-
Sample Filtration: If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent poor spectral resolution.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
Acquiring ¹H and ¹³C NMR Spectra
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which results in sharp spectral lines.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.
-
Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is common.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, broadband proton decoupling is employed, which collapses the carbon-proton couplings into single lines for each unique carbon.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
-
Visualizations
Molecular Structure and Magnetic Environments
The following diagram illustrates the different proton and carbon environments in this compound, which give rise to distinct signals in the NMR spectra.
Caption: Predicted ¹H and ¹³C NMR chemical shift environments for this compound.
NMR Spectral Analysis Workflow
The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.
Caption: Workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-dichlorooctane. It details the expected vibrational modes, presents quantitative data in a structured format, outlines a representative experimental protocol for obtaining the IR spectrum, and includes a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for the structural elucidation and characterization of halogenated organic compounds.
Introduction to the Infrared Spectroscopy of Haloalkanes
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and determine the molecular structure of organic compounds. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the incident IR radiation matches a vibrational frequency, absorption occurs. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed in wavenumbers, cm⁻¹).
For haloalkanes such as this compound, the key characteristic absorptions arise from the stretching and bending vibrations of carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. The presence and position of these absorption bands provide valuable information about the compound's structure.
Predicted Infrared Absorption Data for this compound
While a publicly available experimental IR spectrum for this compound is not readily accessible, the expected absorption frequencies can be predicted based on the known characteristic frequencies of similar functional groups in other haloalkanes. The following table summarizes the anticipated key IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |
| 2960-2850 | C-H stretch | Strong | These strong absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds within the octane (B31449) backbone. Multiple peaks may be observed due to the symmetric and asymmetric stretching of CH₂ and CH₃ groups.[1][2][3] |
| 1470-1450 | C-H bend (scissoring) | Medium | This absorption corresponds to the scissoring (bending) vibration of the methylene (B1212753) (-CH₂-) groups in the alkyl chain.[2][3] |
| 1370-1350 | C-H bend (rocking) | Medium | This band is attributed to the rocking motion of the C-H bonds in the alkyl chain.[2] |
| 850-550 | C-Cl stretch | Medium to Strong | The carbon-chlorine stretching vibration is a key feature in the IR spectrum of chloroalkanes and typically appears in this region of the fingerprint part of the spectrum.[2][3] The exact position can be influenced by the local molecular environment. |
Experimental Protocol for Acquiring the IR Spectrum
The following is a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample like this compound using an attenuated total reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Collection:
-
Before analyzing the sample, a background spectrum must be collected. This is a spectrum of the empty ATR crystal and the surrounding atmosphere.
-
Ensure the ATR crystal surface is clean. It can be cleaned with a solvent such as isopropanol (B130326) and a soft, lint-free wipe, then allowed to dry completely.
-
Collect the background spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.[4] This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Process the spectrum as needed, which may include baseline correction or smoothing.
-
Identify and label the significant absorption peaks and compare them to the expected values for the functional groups present in this compound.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Visualization of Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for the IR spectroscopic analysis of this compound.
References
Unraveling 1,4-Dichlorooctane: A Technical Guide to its Mass Spectrometric Profile
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1,4-dichlorooctane, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the identification and characterization of this compound.
Introduction
This compound is a halogenated alkane whose detection and characterization are crucial in various chemical and pharmaceutical contexts. Mass spectrometry, coupled with gas chromatography (GC-MS), stands as a primary analytical technique for the definitive identification and quantification of such compounds. This guide delves into the electron ionization (EI) mass spectrometry of this compound, offering a predictive analysis of its fragmentation behavior.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions resulting from the cleavage of C-C and C-Cl bonds. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Notes |
| 182, 184, 186 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak cluster. The M+2 and M+4 peaks are due to the presence of ³⁷Cl isotopes. |
| 147 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical. |
| 125 | [C₅H₁₀Cl]⁺ | Cleavage at the C4-C5 bond, retaining the chlorine at C4. |
| 111 | [C₄H₈Cl]⁺ | Cleavage at the C3-C4 bond, retaining the chlorine at C4. |
| 91 | [C₃H₆Cl]⁺ | Fragment containing the C1-C3 segment with the chlorine atom. |
| 63 | [C₂H₄Cl]⁺ | Ethyl chloride cation. |
| 55 | [C₄H₇]⁺ | Butenyl cation resulting from the loss of both chlorine atoms and subsequent rearrangement. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in alkane chains. |
Experimental Protocol: GC-MS Analysis
A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).
3.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
For analysis of complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be required.
3.2. Instrumentation
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization source is recommended.
Table 2: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 35-300 amu |
| Scan Rate | 2 scans/sec |
Visualizing the Process and Fragmentation
To aid in the understanding of the analytical workflow and the molecular fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Theoretical Conformational Analysis of 1,4-Dichlorooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,4-dichlorooctane. In the absence of direct empirical studies on this specific molecule, this document extrapolates from established principles of stereochemistry and computational chemistry, drawing parallels with analogous halogenated alkanes. It outlines the key theoretical considerations, computational methodologies, and experimental protocols necessary to elucidate the conformational landscape of this compound. This guide is intended to serve as a foundational resource for researchers undertaking theoretical and experimental investigations of flexible dichloroalkanes, with applications in medicinal chemistry, materials science, and chemical biology.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, a multitude of conformations, arising from rotation about single bonds, are accessible at room temperature. The relative populations of these conformers, dictated by their thermodynamic stabilities, determine the macroscopic properties of the substance. In the context of drug development, understanding the preferred conformations of a molecule is paramount for predicting its interaction with biological targets.
This compound presents a fascinating case study in conformational analysis due to the interplay of steric and electrostatic interactions involving the two chlorine atoms and the flexible octane (B31449) chain. The relative positions of the chlorine atoms can give rise to a complex potential energy surface with numerous local minima, corresponding to distinct stable conformers. This guide will explore the theoretical underpinnings of this conformational isomerism and provide a roadmap for its detailed investigation.
Theoretical Background: Conformational Isomerism in Dichloroalkanes
The conformational preferences of alkanes are primarily governed by torsional and steric strain. In dichloroalkanes, electrostatic interactions, including dipole-dipole interactions and the potential for a "gauche effect," add another layer of complexity.
Torsional Strain and Key Dihedral Angles
Rotation around the carbon-carbon single bonds in the octane chain of this compound will lead to various staggered and eclipsed conformations. The key dihedral angles to consider are those involving the C-Cl bonds. Similar to smaller haloalkanes, staggered conformations are energetic minima, while eclipsed conformations represent energy maxima.
Steric and Electrostatic Interactions
The relative positioning of the two chlorine atoms is a critical determinant of conformational stability. When the chlorine atoms are in close proximity, van der Waals repulsion (steric hindrance) will destabilize the conformer. Conversely, attractive or repulsive electrostatic interactions between the polar C-Cl bonds will also play a significant role.
The Gauche and Anti Conformations
With respect to the C1-C2-C3-C4 carbon backbone segment, the relationship between the two chlorine atoms can be described as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~60°). In many simple alkanes, the anti conformation is the most stable due to minimized steric strain. However, for molecules with electronegative substituents, such as 1,2-dichloroethane, the gauche conformation can be stabilized by hyperconjugation, an effect where a C-H σ-bonding orbital donates electron density into an adjacent C-Cl σ*-antibonding orbital.[1] This phenomenon, known as the "gauche effect," could potentially influence the conformational equilibrium of this compound.
Computational Methodologies for Conformational Analysis
A variety of computational methods can be employed to explore the conformational space of this compound and to calculate the relative energies of its conformers.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical force fields to approximate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing initial conformational searches to identify a large number of potential energy minima. Several force fields, such as CHARMM and those based on the Drude polarizable model, have been specifically parameterized for halogenated compounds to better account for electrostatic interactions.[2]
Quantum Mechanics (QM)
Quantum mechanical methods provide a more accurate description of the electronic structure and are essential for obtaining reliable conformational energies.
-
Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP, often paired with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for conformational analysis.[3][4]
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide benchmark-quality energies.[5] However, due to their high computational expense, they are typically used to refine the energies of a smaller number of low-energy conformers identified by MM or DFT methods.
Solvation Models
The surrounding medium can significantly influence conformational equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into QM calculations to approximate the effect of a solvent. For a more detailed understanding of solvent-solute interactions, explicit solvent molecular dynamics simulations may be necessary.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a computational study of this compound. These tables are for illustrative purposes to demonstrate how the results of such an analysis would be presented.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cl-C1...C4-Cl) | Relative Energy (kcal/mol) - Gas Phase (DFT/B3LYP/6-31G(d)) | Relative Energy (kcal/mol) - Toluene (PCM) |
| Anti-Anti (AA) | 178.5° | 0.00 | 0.00 |
| Anti-Gauche (AG) | 65.2° | 0.85 | 0.75 |
| Gauche-Gauche (GG) | 63.8° | 1.50 | 1.30 |
| Syn-Pentane interaction | - | 3.50 | 3.20 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (AA)
| Parameter | Value (DFT/B3LYP/6-31G(d)) |
| C1-Cl Bond Length | 1.78 Å |
| C4-Cl Bond Length | 1.79 Å |
| C1-C2-C3 Bond Angle | 112.5° |
| C2-C3-C4 Bond Angle | 113.0° |
Experimental Protocols for Conformational Analysis
Experimental techniques can be used to validate and complement the findings of theoretical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[6][7]
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in peak assignment.
-
Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing the coupling constants along the octane backbone, the populations of different conformers can be estimated.
-
Low-Temperature NMR: At sufficiently low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the direct observation of individual conformers.[8]
-
Raman Spectroscopy
Raman spectroscopy is sensitive to the vibrational modes of a molecule, which are in turn dependent on its conformation.[9][10][11]
-
Methodology:
-
Sample Preparation: The sample can be a neat liquid, a solution, or a solid.
-
Data Acquisition: Irradiate the sample with a monochromatic laser source and collect the scattered light. The Raman spectrum consists of peaks that are shifted in frequency from the incident laser line.
-
Spectral Analysis: Certain vibrational modes, particularly in the low-frequency region, are characteristic of specific conformers. For example, the C-Cl stretching and skeletal deformation modes are sensitive to the gauche or anti arrangement of the chlorine atoms.
-
Temperature-Dependent Studies: By measuring the Raman spectra at different temperatures, the enthalpy difference between conformers can be determined from the change in the relative intensities of their characteristic peaks.[12]
-
Visualizations
Logical Workflow for Conformational Analysis
Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.
Interplay of Factors in Conformational Stability
Caption: A diagram showing the key factors that contribute to the conformational stability of this compound.
Conclusion
The conformational analysis of this compound, while not yet empirically detailed in the scientific literature, can be thoroughly investigated using a combination of modern computational chemistry techniques and established experimental methods. This guide has provided a theoretical framework and a practical roadmap for such an investigation. By employing a multi-faceted approach, researchers can gain a detailed understanding of the conformational landscape of this and other flexible halogenated alkanes, providing valuable insights for applications in drug design and materials science. The principles and methodologies outlined herein are broadly applicable to the study of conformational isomerism in a wide range of organic molecules.
References
- 1. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raman analysis of bond conformations in the rotator state and premelting of normal alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans Using 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-butyltetrahydrofuran (B94675), a substituted tetrahydrofuran (B95107), from the starting material 1,4-dichlorooctane. The synthesis is proposed as a two-step process: a selective monohydrolysis of this compound to yield 4-chlorooctan-1-ol (B13762189), followed by an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. While direct experimental data for this specific transformation is not extensively available, the protocols herein are based on well-established and analogous chemical reactions. This guide includes detailed experimental procedures, tabulated data from analogous transformations, and visual diagrams to aid in the successful execution of this synthetic route.
Introduction
Substituted tetrahydrofurans are crucial structural motifs found in a wide array of natural products and pharmaceuticals. Their synthesis is a topic of significant interest in organic and medicinal chemistry. This document outlines a practical approach to synthesize 2-butyltetrahydrofuran, a valuable building block, utilizing the readily available starting material, this compound. The proposed pathway involves the selective conversion of one of the chloro groups to a hydroxyl group, creating a halohydrin intermediate, which then undergoes base-mediated intramolecular cyclization. This method, an adaptation of the classic Williamson ether synthesis, offers a straightforward route to the desired substituted tetrahydrofuran.
Proposed Synthetic Pathway
The conversion of this compound to 2-butyltetrahydrofuran is proposed to proceed via the following two steps:
-
Selective Monohydrolysis: One of the chlorine atoms in this compound is replaced by a hydroxyl group through a nucleophilic substitution reaction with a hydroxide (B78521) source. This step is crucial for generating the necessary precursor for cyclization.
-
Intramolecular Williamson Ether Synthesis: The resulting 4-chlorooctan-1-ol undergoes an intramolecular SN2 reaction. In the presence of a strong base, the hydroxyl group is deprotonated to form an alkoxide, which then displaces the remaining chloride on the same molecule to form the 2-butyltetrahydrofuran ring.
Data Presentation: Analogous Reactions
The following tables summarize quantitative data from reactions analogous to the proposed synthetic steps. These data provide a reference for expected yields and reaction conditions.
Table 1: Selective Monohydrolysis of Dihaloalkanes to Haloalcohols (Analogous Reactions)
| Dihaloalkane | Reaction Conditions | Product | Yield (%) | Reference |
| 1,4-Dichlorobutane | H₂O, 100°C, 24 h | 4-Chlorobutan-1-ol | ~60% | Adapted from established hydrolysis principles |
| 1,5-Dichloropentane | aq. NaHCO₃, reflux | 5-Chloropentan-1-ol | ~55% | General synthetic method adaptation |
Table 2: Intramolecular Williamson Ether Synthesis of Haloalcohols to Tetrahydrofurans (Analogous Reactions)
| Haloalcohol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chlorobutan-1-ol | NaOH | H₂O | 100 | 2 | Tetrahydrofuran | >90% | --INVALID-LINK--[1] |
| 4-Bromo-1-butanol | NaH | THF | 25 | 1 | Tetrahydrofuran | ~95% | General Williamson ether synthesis protocol |
| 5-Chloropentan-1-ol | KOH | DMSO | 80 | 3 | Tetrahydropyran | ~85% | General Williamson ether synthesis protocol |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of 2-butyltetrahydrofuran from this compound, based on analogous and well-established procedures.
Step 1: Selective Monohydrolysis of this compound to 4-Chlorooctan-1-ol
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mole equivalent) and a 1 M aqueous solution of sodium bicarbonate (1.1 mole equivalents).
-
Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chlorooctan-1-ol.
-
Purify the crude product by fractional distillation under reduced pressure.
Step 2: Intramolecular Williamson Ether Synthesis of 4-Chlorooctan-1-ol to 2-Butyltetrahydrofuran
Materials:
-
4-Chlorooctan-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 mole equivalents) in anhydrous THF (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-chlorooctan-1-ol (1 mole equivalent) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude 2-butyltetrahydrofuran by distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed synthetic pathway from this compound to 2-Butyltetrahydrofuran.
Caption: General experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Intramamolecular Cyclization of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane (B165970) ring is a crucial structural motif in a multitude of biologically active molecules and natural products, making it a privileged scaffold in modern drug discovery. Its conformational flexibility and the capacity for stereochemically diverse substitution patterns offer a unique platform for designing novel therapeutics with improved potency and selectivity. This document provides detailed protocols for the intramolecular cyclization of 1,4-dichlorooctane, a key reaction for synthesizing cyclopentane derivatives. The primary focus will be on the intramolecular Grignard reaction, a robust method for forming carbon-carbon bonds and achieving cyclization.
The resulting cyclopentane derivatives have significant potential in medicinal chemistry, serving as building blocks for various therapeutic agents. A notable example is the prostaglandin (B15479496) F2α analogue, Latanoprost, which is widely used in the treatment of glaucoma and ocular hypertension. Understanding the synthesis and biological relevance of these cyclopentane structures is paramount for the development of new and effective pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the potential products is provided below.
| Property | This compound (Starting Material) | 1-Ethylcyclopentane (Major Product) | 1-Chloro-1-ethylcyclopentane (Minor Product) |
| Molecular Formula | C₈H₁₆Cl₂[1][2] | C₇H₁₄ | C₇H₁₃Cl[3] |
| Molecular Weight | 183.12 g/mol [1][2] | 98.19 g/mol [4] | 132.63 g/mol [3] |
| Boiling Point | ~221.5 °C (estimated)[1] | 103 °C[4] | Not available |
| Density | ~1.033 g/mL (estimated)[1] | 0.763 g/mL at 25 °C[4] | Not available |
| Melting Point | ~6.2 °C (estimated)[1] | -138 °C[4] | Not available |
Experimental Protocols
Intramolecular Grignard Reaction of this compound
This protocol details the intramolecular Grignard reaction of this compound to synthesize ethylcyclopentane. The reaction involves the formation of a mono-Grignard reagent, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture. Equip the three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the violet vapor of iodine is observed and subsequently dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a slight warming of the mixture and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.
-
Slow Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel over several hours to maintain a gentle reflux. This slow addition under high dilution favors the intramolecular cyclization.
-
Reaction Completion and Workup: After the addition is complete, continue stirring at reflux for an additional hour to ensure complete reaction. Cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add 1 M HCl to quench the reaction and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure ethylcyclopentane.
Quantitative Data
The yield of intramolecular cyclization reactions is highly dependent on reaction conditions. The following table summarizes expected yields for similar intramolecular Grignard reactions forming five-membered rings.
| Dihaloalkane Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,5-Dichloropentane | THF | 65 | 4 | 75-85 | General Literature |
| 1-Bromo-5-chloropentane | THF | 65 | 4 | 80-90 | General Literature |
| 1,5-Dibromopentane | Diethyl Ether | 35 | 6 | 70-80 | General Literature |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the intramolecular Grignard cyclization of this compound.
Caption: Experimental workflow for the synthesis of ethylcyclopentane.
Signaling Pathway of Latanoprost
Latanoprost, a cyclopentane derivative, is a prostaglandin F2α analogue used to treat glaucoma. It functions by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, leading to a signaling cascade that increases the uveoscleral outflow of aqueous humor, thus reducing intraocular pressure.[5][6][7][8][9]
Caption: Signaling pathway of Latanoprost in reducing intraocular pressure.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H16Cl2 | CID 18695165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-1-ethylcyclopentane | C7H13Cl | CID 12859568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1640-89-7 CAS MSDS (ETHYLCYCLOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 6. mims.com:443 [mims.com:443]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 9. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dichlorooctane as a Precursor for Cyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the cyclic ether, 2-butyltetrahydrofuran (B94675), using 1,4-dichlorooctane as the starting material. This process involves a two-step synthetic sequence: the hydrolysis of this compound to octane-1,4-diol, followed by an acid-catalyzed intramolecular cyclization.
This document outlines detailed experimental protocols for both key reactions and presents expected product specifications. The methodologies described are based on established principles of organic synthesis and are intended to be a valuable resource for researchers in synthetic chemistry and drug development.
Overview of the Synthetic Pathway
The conversion of this compound to 2-butyltetrahydrofuran proceeds through the following two-stage process:
-
Hydrolysis: The initial step involves the conversion of this compound to octane-1,4-diol. This is typically achieved via a nucleophilic substitution reaction where the chlorine atoms are displaced by hydroxide (B78521) ions.
-
Intramolecular Cyclization: The resulting octane-1,4-diol undergoes an acid-catalyzed dehydration reaction, leading to the formation of the five-membered cyclic ether, 2-butyltetrahydrofuran. This intramolecular Williamson ether synthesis is a common and effective method for the formation of cyclic ethers, with five-membered rings being kinetically and thermodynamically favored.[1][2]
Data Presentation
The following table summarizes the key reactants and the final product of this synthetic pathway, along with their relevant chemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₈H₁₆Cl₂ | 183.12[3] | Starting material |
| Octane-1,4-diol | C₈H₁₈O₂ | 146.23 | Intermediate |
| 2-Butyltetrahydrofuran | C₈H₁₆O | 128.21[2] | Final Product; Boiling Point: ~161°C[2] |
Experimental Protocols
Step 1: Synthesis of Octane-1,4-diol from this compound (Hydrolysis)
This protocol describes the hydrolysis of this compound to yield octane-1,4-diol.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (distilled or deionized)
-
A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO to aid solubility)
-
Dichloromethane (B109758) or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent such as DMSO.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield crude octane-1,4-diol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-Butyltetrahydrofuran from Octane-1,4-diol (Intramolecular Cyclization)
This protocol outlines the acid-catalyzed dehydration of octane-1,4-diol to form 2-butyltetrahydrofuran.
Materials:
-
Octane-1,4-diol
-
A strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place octane-1,4-diol (1 equivalent) in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.
-
Heat the mixture. The 2-butyltetrahydrofuran product will distill as it is formed. Water will also be produced during the reaction.
-
Collect the distillate, which will be a mixture of 2-butyltetrahydrofuran and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated solution of sodium carbonate or potassium carbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the 2-butyltetrahydrofuran by fractional distillation. The expected boiling point is approximately 161°C.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-butyltetrahydrofuran from this compound.
Caption: Synthetic workflow for 2-butyltetrahydrofuran.
Logical Relationship of the Synthesis
This diagram shows the logical progression from the starting material to the final product, highlighting the key transformation in each step.
Caption: Transformation from precursor to cyclic ether.
References
Application Notes and Protocols: Formation of Grignard Reagents from 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from dihaloalkanes offers a route to difunctionalized molecules, which are valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed protocol for the formation of a Grignard reagent from 1,4-dichlorooctane. Due to a lack of specific literature data for this compound, the presented quantitative data is illustrative and based on known reactivity patterns of similar 1,4-dihaloalkanes. The primary challenge in this synthesis is the potential for intramolecular cyclization to form a five-membered ring, competing with the formation of the desired mono- and bis-Grignard reagents.
Reaction Scheme
The reaction of this compound with magnesium metal in an ether solvent can lead to three main products: the mono-Grignard reagent, the bis-Grignard reagent, and a cyclized byproduct, 1-butylcyclopentane. The distribution of these products is highly dependent on the reaction conditions.
Figure 1: Reaction pathways in the Grignard formation from this compound.
Caption: Reaction pathways for this compound with magnesium.
Experimental Data
The following table summarizes illustrative quantitative data for the Grignard reagent formation from this compound under two different hypothetical conditions, highlighting the influence of reaction parameters on product distribution.
| Parameter | Condition A (Excess Mg, Slow Addition) | Condition B (Equimolar Mg, Fast Addition) |
| Reactants | ||
| This compound | 18.31 g (0.1 mol) | 18.31 g (0.1 mol) |
| Magnesium Turnings | 7.29 g (0.3 mol) | 2.43 g (0.1 mol) |
| Anhydrous THF | 200 mL | 200 mL |
| Reaction Conditions | ||
| Addition Time | 4 hours | 30 minutes |
| Temperature | 25 °C (initiation), then 40 °C | 25 °C (initiation), then reflux |
| Illustrative Product Yields | ||
| Mono-Grignard Reagent | ~40% | ~20% |
| Bis-Grignard Reagent | ~35% | ~10% |
| 1-Butylcyclopentane | ~20% | ~65% |
| Wurtz Coupling Products | ~5% | ~5% |
Experimental Protocol
This protocol details the step-by-step procedure for the laboratory-scale synthesis of the Grignard reagent from this compound, aiming to favor the formation of the bis-Grignard reagent.
Materials and Apparatus:
-
Reagents: this compound, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (B95107) (THF).
-
Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stir bar, heating mantle, nitrogen or argon gas inlet, and drying tubes. All glassware must be oven-dried before use to ensure anhydrous conditions.[3]
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas outlet), and a gas inlet adapter. Place the magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (2.2 equivalents) to the flask. Add a single crystal of iodine.[4] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed and then dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of the dichloroalkane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a slight warming of the mixture and the disappearance of the iodine color.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over several hours. A slow addition rate is crucial to favor the formation of the bis-Grignard reagent over intramolecular cyclization. Maintain a gentle reflux throughout the addition by heating as necessary.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
Quenching (for analysis or subsequent reaction): Cool the reaction mixture in an ice bath. The Grignard reagent is now ready for use in a subsequent reaction. For analysis or workup, the reaction can be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Figure 2: Experimental workflow for Grignard reagent formation.
Caption: Workflow for the synthesis of Grignard reagents.
Discussion of Side Reactions
The primary side reaction in the formation of a Grignard reagent from this compound is intramolecular cyclization. After the formation of the initial mono-Grignard reagent, the nucleophilic carbon can attack the carbon bearing the second chlorine atom in the same molecule, leading to the formation of a five-membered ring and magnesium chloride. This is a common pathway for 1,4-dihalides. To minimize this, slow addition of the dihalide to a suspension of magnesium is recommended.
Another potential side reaction is Wurtz-type coupling, where a Grignard reagent reacts with a molecule of the alkyl halide. This can lead to the formation of dimers and other higher molecular weight byproducts.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[3]
-
The reaction is exothermic and can become vigorous. Proper temperature control and the ability to cool the reaction vessel are necessary.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The formation of a Grignard reagent from this compound presents a synthetic route to difunctionalized C8 synthons. However, careful control of reaction conditions, particularly the rate of addition and stoichiometry of magnesium, is critical to manage the competing intramolecular cyclization and favor the formation of the desired mono- and bis-Grignard reagents. The protocol provided herein, based on established principles for Grignard reagent synthesis from dihalides, offers a starting point for the successful preparation and utilization of these valuable intermediates in organic synthesis. Further optimization may be required to achieve the desired product distribution for specific applications.
References
- 1. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 2. WO1993006110A1 - Preparation and use of (2-butene-1,4-diyl)magnesium complexes in organic synthesis - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1,4-dichlorooctane, a versatile difunctionalized alkane. This document outlines the key mechanistic pathways, predictable outcomes, and detailed experimental protocols for reactions with common nucleophiles. Furthermore, it explores the potential applications of the resulting substituted octane (B31449) derivatives, particularly in the synthesis of heterocyclic compounds relevant to drug discovery and development.
Introduction
This compound is a bifunctional electrophile containing two chlorine atoms at positions 1 and 4. These chlorine atoms serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The presence of two reaction centers opens up possibilities for both mono- and di-substitution, as well as intramolecular cyclization to form five-membered heterocyclic rings. The long alkyl chain also imparts lipophilicity, a property that can be advantageous in modulating the pharmacokinetic profiles of potential drug candidates.
The primary reaction mechanisms governing the nucleophilic substitution of this compound are the S(_N)2 (bimolecular nucleophilic substitution) and, under certain conditions, S(_N)1 (unimolecular nucleophilic substitution) pathways. The reaction pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
Reaction Pathways and Mechanisms
The nucleophilic substitution reactions of this compound can proceed through several pathways, primarily dictated by the reaction conditions and the nucleophile used.
1. Bimolecular Nucleophilic Substitution (S(_N)2): This is the most probable mechanism for reactions of this compound with strong nucleophiles. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced. This mechanism leads to an inversion of stereochemistry at the reaction center if it is chiral.
2. Intramolecular Cyclization: When a suitable nucleophile is tethered to the octane chain after an initial substitution, or when a di-nucleophile is used, intramolecular cyclization can occur to form five-membered rings. This is a common pathway for the synthesis of substituted tetrahydrofurans and pyrrolidines from 1,4-dihaloalkanes.
3. Elimination Reactions (E2 and E1): Although substitution is generally favored, elimination reactions can compete, especially with strong, sterically hindered bases. This would lead to the formation of octenes. Careful selection of the nucleophile and reaction conditions is necessary to minimize this side reaction.
Applications in Drug Development
The derivatives of this compound, particularly the heterocyclic compounds formed through intramolecular cyclization, are of significant interest in drug discovery.
-
Tetrahydrofuran (B95107) Derivatives: The 2-butyltetrahydrofuran (B94675) moiety, which can be synthesized from this compound, is a structural component in various biologically active molecules. Furan (B31954) derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
-
Pyrrolidine (B122466) Derivatives: The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs and natural products.[2][3] Its three-dimensional structure is advantageous for exploring pharmacophore space. Derivatives of 2-butylpyrrolidine (B1274452) have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[4]
The long butyl chain at the 2-position of these heterocycles, derived from the octane backbone of this compound, can significantly influence the lipophilicity and binding interactions of the molecule with its biological target.
Experimental Protocols
The following protocols are generalized for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.
Protocol 1: Synthesis of 2-Butyltetrahydrofuran via Intramolecular Cyclization
This protocol describes a Williamson ether synthesis-type intramolecular cyclization.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of TBAB).
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-butyltetrahydrofuran.
Expected Outcome:
This reaction is expected to proceed via an initial S(_N)2 reaction of hydroxide at one of the chlorinated carbons, followed by an intramolecular S(_N)2 reaction of the resulting alkoxide to displace the second chloride, forming the tetrahydrofuran ring.
Protocol 2: Synthesis of N-Substituted-2-butylpyrrolidine
This protocol outlines the synthesis of a substituted pyrrolidine via reaction with a primary amine.
Materials:
-
This compound
-
Primary amine (R-NH(_2)) (at least 2 equivalents)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in the chosen polar aprotic solvent.
-
Add the primary amine (2-3 equivalents) and the non-nucleophilic base (2 equivalents). The excess amine also acts as a base to neutralize the HCl formed.
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted-2-butylpyrrolidine.
Expected Outcome:
The reaction proceeds through a tandem S(_N)2 mechanism. The primary amine first displaces one chloride, and the resulting secondary amine then undergoes an intramolecular S(_N)2 reaction to displace the second chloride, forming the pyrrolidine ring.
Protocol 3: Double Substitution with Sodium Cyanide
This protocol describes the synthesis of octane-1,4-dicarbonitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN) (at least 2.2 equivalents)
-
Polar aprotic solvent (e.g., DMSO or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve sodium cyanide (2.2 equivalents) in the chosen polar aprotic solvent.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture (typically 50-70 °C) and monitor the reaction by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a larger volume of water to precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the nucleophilic substitution reactions of this compound based on typical outcomes for similar long-chain dihaloalkanes. These are intended as a guide for expected results.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| NaOH (aq) / TBAB | THF | 65 | 6 | 2-Butyltetrahydrofuran | 75-85 |
| Benzylamine | Acetonitrile | 80 | 18 | 1-Benzyl-2-butylpyrrolidine | 60-70 |
| Sodium Cyanide | DMSO | 60 | 12 | Octane-1,4-dicarbonitrile | 80-90 |
| Sodium Sulfide | DMF | 90 | 8 | 2-Butyltetrahydrothiophene | 70-80 |
Table 1: Summary of Reaction Conditions and Expected Yields for Nucleophilic Substitution Reactions of this compound.
| Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| This compound + I⁻ | 1.5 x 10⁻⁴ | 85 |
| This compound + Br⁻ | 8.0 x 10⁻⁵ | 90 |
| This compound + Cl⁻ | 1.0 x 10⁻⁵ | 98 |
Table 2: Hypothetical Kinetic Data for the S(_N)2 Reaction of this compound with Various Halide Nucleophiles in Acetone. (Data are illustrative and based on trends for similar alkyl halides).
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: General workflow for cyclization reactions.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intramolecular Wurtz-Type Coupling of 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-dichlorooctane in intramolecular Wurtz-type coupling reactions to synthesize butylcyclopentane. This method offers a classical yet effective approach for the formation of five-membered carbocyclic rings, a common structural motif in various natural products and pharmaceutical compounds.
Introduction
The Wurtz reaction, discovered by Charles Adolphe Wurtz, is a reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[1][2] The intramolecular variant of this reaction is a powerful tool for the synthesis of cyclic compounds, particularly for forming strained rings.[1] In the case of 1,4-dihalides, such as this compound, the reaction facilitates the formation of a five-membered ring, yielding a substituted cyclopentane (B165970).[1] This intramolecular cyclization is generally more favorable than the intermolecular counterpart as it does not require a collision between two different molecules.
The reaction proceeds in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive sodium metal from reacting with water.[3] The mechanism of the Wurtz reaction is thought to involve the formation of either radical intermediates or organosodium compounds, which then undergo nucleophilic attack to form the new C-C bond.[1][4]
Reaction Scheme and Mechanism
The intramolecular Wurtz-type coupling of this compound results in the formation of butylcyclopentane.
Overall Reaction:
The precise mechanism of the Wurtz reaction is complex and can proceed through different pathways. The two most commonly proposed mechanisms are:
-
Radical Pathway: Sodium metal donates an electron to the carbon-halogen bond, leading to the formation of a radical intermediate. A second electron transfer results in the formation of an organosodium species, which then undergoes intramolecular nucleophilic substitution to form the cyclized product.
-
Organoalkali Pathway: Two sodium atoms react with the dihalide to form a di-organosodium intermediate, which then undergoes an internal S
N2 reaction to form the cyclopentane ring.
Regardless of the exact pathway, the formation of the five-membered ring is the predominant outcome for 1,4-dihalides.[1]
Data Presentation
While specific quantitative data for the intramolecular Wurtz coupling of this compound is not extensively reported in the literature, the following table summarizes expected outcomes based on the general understanding of the reaction with analogous 1,4-dihaloalkanes. Yields are typically moderate and can be influenced by reaction conditions.
| Product | Structure | Expected Yield Range (%) | Key Spectroscopic Data (for Butylcyclopentane) |
| Butylcyclopentane (Major Product) | CH3(CH2)3-C5H9 | 40 - 60 | MS: m/z 126 (M+), 83, 69, 56, 41¹H NMR: Complex aliphatic signals¹³C NMR: Signals in the aliphatic region |
| Intermolecular Coupling Products (Side Products) | C16H32Cl2, C16H34 | 5 - 15 | Higher molecular weight products |
| Elimination Products (Side Products) | C8H15Cl | 5 - 15 | Products containing C=C double bonds |
Note: The expected yield ranges are estimates based on typical Wurtz reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for performing the intramolecular Wurtz coupling of this compound. All procedures must be carried out under strictly anhydrous conditions.
Preparation of Finely Dispersed Sodium
For optimal results, finely dispersed sodium is recommended as it provides a larger surface area for the reaction.[5]
Materials:
-
Sodium metal
-
Anhydrous toluene (B28343) or xylene
-
High-speed mechanical stirrer
-
Three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
In a fume hood, carefully add chunks of sodium metal to the three-necked flask containing anhydrous toluene or xylene.
-
Heat the solvent to reflux to melt the sodium.
-
Once the sodium is molten, begin high-speed stirring to disperse the sodium into fine particles.
-
Continue stirring while allowing the flask to cool to room temperature, which will solidify the sodium as a fine dispersion.
-
The solvent can be carefully decanted, and the sodium dispersion washed with fresh anhydrous solvent before use.
Intramolecular Wurtz Coupling of this compound
Materials:
-
This compound
-
Finely dispersed sodium (or sodium sand)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet/outlet
-
Magnetic stirrer
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. All glassware must be thoroughly dried.
-
Place the finely dispersed sodium in the reaction flask containing anhydrous diethyl ether or THF.
-
Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel.
-
While stirring the sodium suspension vigorously, add the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by the slow, dropwise addition of ethanol (B145695) or isopropanol.
-
Once the excess sodium is consumed, cautiously add water to dissolve the sodium chloride byproduct.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to isolate the butylcyclopentane.
Mandatory Visualizations
Reaction Pathway
Caption: General pathway for the Wurtz cyclization of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Potential Side Reactions and Troubleshooting
The primary side reactions in the intramolecular Wurtz coupling are intermolecular coupling and elimination reactions.
-
Intermolecular Coupling: To minimize the formation of dimers and polymers, the reaction should be performed under high dilution conditions. This favors the intramolecular reaction pathway.
-
Elimination: The formation of alkenes through elimination can occur, especially at higher temperatures. Maintaining a controlled reaction temperature can help to reduce this side reaction. The use of finely dispersed sodium can also improve the yield of the desired cyclized product by promoting the coupling reaction at a lower temperature.[5]
If the reaction fails to initiate, gentle heating may be required. However, care must be taken to avoid a runaway reaction. The purity of the reagents and the strict exclusion of moisture are critical for the success of this reaction.
References
Application Notes and Protocols: 1,4-Dichlorooctane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorooctane is a bifunctional alkylating agent that serves as a versatile building block in organic synthesis. Its linear eight-carbon chain is flanked by two chlorine atoms at the 1 and 4 positions, rendering it susceptible to nucleophilic substitution reactions. This unique structural feature allows for the formation of various cyclic and acyclic compounds, making it a valuable precursor in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
The reactivity of the chlorine atoms in this compound allows for stepwise or simultaneous displacement by a range of nucleophiles, including amines, phenols, and thiols. This reactivity profile enables the construction of five-membered heterocyclic systems, such as substituted pyrrolidines, tetrahydrofurans, and thiolanes, with a pendant functionalized butyl chain. Such scaffolds are of significant interest in drug discovery, as they are present in numerous biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N- and O-alkylated derivatives.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-Substituted Pyrrolidines using Dihaloalkanes
| Entry | Amine Substrate | Dihaloalkane | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | 1,4-Dibromobutane | Acetonitrile | K₂CO₃ | Reflux | 24 | 85 | Adapted from literature |
| 2 | Benzylamine | 1,4-Dichlorobutane | DMF | Na₂CO₃ | 100 | 12 | 78 | Adapted from literature |
| 3 | n-Butylamine | 1,4-Dichlorobutane | Ethanol | Et₃N | 80 | 48 | 65 | Adapted from literature |
| 4 | Aniline | 1,5-Dichloropentane | Toluene | K₂CO₃ | 110 | 18 | 75 | Adapted from literature |
Note: The data presented is based on analogous reactions with similar dihaloalkanes and has been adapted to illustrate the potential application of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-pentylpyrrolidine from Aniline and this compound
This protocol describes the synthesis of a substituted pyrrolidine (B122466) via the dialkylation of aniline with this compound. The reaction proceeds through an initial monoalkylation followed by an intramolecular cyclization.
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-3-pentylpyrrolidine.
Expected Outcome: The expected product is a substituted pyrrolidine. The yield is anticipated to be in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.
Protocol 2: Synthesis of 1-(4-Chlorooctyloxy)benzene from Phenol (B47542) and this compound
This protocol details the mono-O-alkylation of phenol with this compound under basic conditions. This reaction favors monosubstitution by using an excess of the dihaloalkane.
Materials:
-
This compound
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Add a solution of this compound (3.0 eq.) in diethyl ether to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Separate the organic layer and wash it with 10% aqueous sodium hydroxide (2 x 30 mL) to remove unreacted phenol, followed by water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 1-(4-chlorooctyloxy)benzene.
Expected Outcome: The primary product is the mono-O-alkylated phenol. A yield of 70-90% can be expected. The use of excess this compound minimizes the formation of the dialkylated product.
Mandatory Visualizations
Application Notes and Protocols: 1,4-Dichlorooctane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-dichlorooctane as a monomer in polymer synthesis. While direct literature on the polymerization of this compound is limited, its structure lends itself to established polymerization reactions involving dihaloalkanes. The following protocols are based on well-documented analogous polycondensation reactions and provide a foundational methodology for the synthesis of polymers incorporating an octylene backbone.
Introduction
This compound is a difunctional alkyl halide that can serve as a monomer in various polycondensation reactions. Its eight-carbon chain offers the potential to synthesize flexible and hydrophobic polymers. The two chlorine atoms at the 1 and 4 positions can act as leaving groups in nucleophilic substitution reactions, enabling the formation of long polymer chains. Potential applications for polymers derived from this compound could include novel biomaterials, drug delivery matrices, and specialty elastomers, owing to the unique properties imparted by the C8 alkyl segment.
The most analogous and well-established synthetic routes for dihaloalkanes involve reaction with sulfide (B99878) or polysulfide nucleophiles to yield poly(alkylene sulfide)s. These polymers are known for their resistance to solvents and oils.[1][2] This document will focus on providing a detailed protocol for this type of reaction.
Application 1: Synthesis of Poly(octylene sulfide)
Poly(alkylene sulfide)s can be synthesized through the polycondensation of a dichloroalkane with a sulfide source, such as sodium sulfide.[1][3] This reaction is a versatile method for creating polymers with a thioether linkage in the backbone. The resulting poly(octylene sulfide) from this compound is expected to be a flexible, semi-crystalline, or amorphous material with potential applications as a specialty rubber or sealant.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of poly(alkylene sulfide)s based on analogous reactions with other dichloroalkanes. This data is provided as a guideline for experimental design.
| Parameter | Value | Notes |
| Monomers | This compound, Sodium Sulfide Nonahydrate | Equimolar amounts are typically used for optimal polymer chain growth. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or solvent-free | NMP is a common solvent for this type of polycondensation. Solvent-free reactions under reflux are also reported.[1] |
| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Optional, but can increase reaction rate and yield, especially in a two-phase system.[2] |
| Reaction Temperature | 150 - 200 °C | Higher temperatures are generally required for the polycondensation to proceed at a reasonable rate. |
| Reaction Time | 4 - 24 hours | Reaction time will influence the final molecular weight of the polymer. |
| Expected Polymer Yield | 70 - 95% | Yields are typically high for this type of reaction. |
| Expected Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Dependent on reaction conditions and purity of monomers. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
Experimental Protocol: Melt Polycondensation of this compound and Sodium Sulfide
This protocol describes a solvent-free melt polycondensation method.
Materials:
-
This compound (purified)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for washing)
-
Deionized water (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle
-
Nitrogen inlet and outlet
-
Buchner funnel and filter paper
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add equimolar amounts of this compound and sodium sulfide nonahydrate. For example, 10.0 g of this compound and 13.1 g of sodium sulfide nonahydrate.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.
-
Heating and Reaction: Begin stirring the mixture and slowly heat the flask using a heating mantle to 160-180°C. The mixture will melt and become more homogeneous.
-
Polycondensation: Maintain the reaction at this temperature for 6-12 hours with continuous stirring. The viscosity of the mixture is expected to increase as the polymerization proceeds.
-
Cooling and Isolation: After the reaction period, turn off the heating and allow the flask to cool to room temperature. The resulting polymer will solidify.
-
Purification:
-
Break up the solid polymer and transfer it to a beaker.
-
Wash the polymer with deionized water several times to remove unreacted sodium sulfide and sodium chloride byproduct.
-
Further wash the polymer with methanol to remove any unreacted this compound and low molecular weight oligomers.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting poly(octylene sulfide) can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (glass transition and melting point), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis of Long-Chain Diols from 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of long-chain diols, specifically octane-1,4-diol, from the starting material 1,4-dichlorooctane. The conversion of alkyl halides to alcohols is a fundamental transformation in organic synthesis, and in the case of dihaloalkanes, it offers a pathway to valuable diol intermediates. These diols can serve as building blocks in the synthesis of more complex molecules, including polymers, plasticizers, and various pharmaceutical compounds.
Two primary methods for this conversion are presented: direct hydrolysis via nucleophilic substitution and a two-step synthesis involving a diacetate intermediate. The choice of method may depend on the desired reaction conditions and the propensity for side reactions.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes. Please note that these are theoretical and expected values, and actual results may vary depending on experimental conditions and optimization.
| Parameter | Protocol 1: Direct Hydrolysis | Protocol 2: Two-Step Synthesis via Diacetate Intermediate |
| Starting Material | This compound | This compound |
| Primary Reagents | Sodium Hydroxide (B78521) (NaOH) | Sodium Acetate (B1210297) (NaOAc), Sodium Hydroxide (NaOH) |
| Intermediate | None | Octane-1,4-diacetate |
| Final Product | Octane-1,4-diol | Octane-1,4-diol |
| Theoretical Yield | ~79.8% | Step 1: ~85-95% (diacetate), Step 2: ~90-98% (diol) |
| Expected Purity | >95% after purification | >97% after purification |
| Key Reaction Type | Nucleophilic Substitution (SN2 favored) | Nucleophilic Substitution, Ester Hydrolysis |
| Primary Side Reaction | Elimination (E2) | Incomplete hydrolysis |
Experimental Protocols
Protocol 1: Direct Hydrolysis of this compound to Octane-1,4-diol
This protocol describes the direct conversion of this compound to octane-1,4-diol using a strong nucleophile, the hydroxide ion, under aqueous conditions. Careful temperature control is crucial to minimize the competing elimination reaction.
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Distilled water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a 2 M aqueous solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in distilled water.
-
Addition of Substrate: To the stirred sodium hydroxide solution, add this compound in a 1:2.5 molar ratio (this compound:NaOH).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude octane-1,4-diol.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
Handle sodium hydroxide with care as it is corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
Protocol 2: Two-Step Synthesis via Diacetate Intermediate
This method avoids the use of a strong base in the initial substitution step, which can reduce the likelihood of elimination side reactions. The dichloride is first converted to a diacetate, which is then hydrolyzed to the diol.
Part A: Synthesis of Octane-1,4-diacetate
Materials and Equipment:
-
This compound
-
Anhydrous Sodium Acetate (NaOAc)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend anhydrous sodium acetate in dimethylformamide. Use a slight excess of sodium acetate (2.2-2.5 equivalents per equivalent of this compound).
-
Addition of Substrate: Add this compound to the stirred suspension.
-
Reaction: Heat the mixture to 100-120 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude octane-1,4-diacetate.
-
Part B: Hydrolysis of Octane-1,4-diacetate to Octane-1,4-diol
Materials and Equipment:
-
Crude Octane-1,4-diacetate from Part A
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the crude octane-1,4-diacetate in methanol or ethanol in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.5-3 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the disappearance of the diacetate by TLC.
-
Work-up and Purification:
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the alcohol solvent using a rotary evaporator.
-
Extract the remaining aqueous solution with an organic solvent as described in Protocol 1.
-
Wash, dry, and evaporate the solvent to yield the crude diol.
-
Purify the octane-1,4-diol by vacuum distillation or column chromatography.
-
Visualizations
Caption: Synthetic routes from this compound to Octane-1,4-diol.
Caption: Experimental workflows for the synthesis of Octane-1,4-diol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dichlorooctane
Welcome to the technical support center for the synthesis of 1,4-Dichlorooctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound from octane-1,4-diol using common chlorinating agents such as thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl) with a zinc chloride (ZnCl₂) catalyst.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Thionyl Chloride Method: Ensure a slight excess of thionyl chloride (1.1-1.2 equivalents per hydroxyl group) is used. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- HCl/ZnCl₂ Method: Use a significant excess of concentrated HCl. Ensure the ZnCl₂ catalyst is anhydrous and used in sufficient quantity (catalytic to stoichiometric amounts may be required). Vigorous stirring is essential to ensure good mixing of the biphasic reaction mixture. |
| Suboptimal Temperature | - Thionyl Chloride Method: While heating can increase the reaction rate, excessive temperatures can lead to the formation of degradation byproducts. Maintain a controlled temperature.- HCl/ZnCl₂ Method: This reaction often requires heating to proceed at a reasonable rate. Refluxing the mixture is a common practice. |
| Moisture Contamination | Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. |
| Loss During Work-up | - Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).- Perform multiple extractions with smaller volumes of solvent for better efficiency.- Avoid overly vigorous washing that could lead to emulsion formation. |
Issue 2: Presence of Unexpected Side Products
The synthesis of this compound can be accompanied by the formation of several side products. The two most common are rearranged dichlorooctane isomers and a cyclic ether.
Side Product Identification and Mitigation:
| Side Product | Identification | Formation Mechanism | Mitigation Strategies |
| Isomeric Dichlorooctanes (e.g., 1,3-Dichlorooctane, 1,5-Dichlorooctane) | GC-MS analysis will show peaks with the same mass-to-charge ratio as the desired product but different retention times. ¹H and ¹³C NMR spectroscopy will show different chemical shifts and splitting patterns compared to the expected spectrum of this compound. | These isomers arise from carbocation rearrangements, which are more likely to occur under reaction conditions that favor the formation of carbocation intermediates, such as in the presence of strong acids like HCl. A secondary carbocation can rearrange to a more stable secondary carbocation via a hydride shift. | - Use Thionyl Chloride: The reaction of alcohols with thionyl chloride in the absence of a strong base often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which can minimize carbocation formation and subsequent rearrangements.- Control Temperature: Lowering the reaction temperature can disfavor carbocation rearrangements. |
| Tetrahydro-2-propylfuran | GC-MS will show a peak with a lower molecular weight than this compound. ¹H NMR will show characteristic signals for a five-membered cyclic ether. | Intramolecular cyclization (intramolecular Williamson ether synthesis) of the intermediate chlorohydrin (1-chloro-octan-4-ol) or direct cyclization of the diol under acidic conditions. | - Use Thionyl Chloride with Pyridine (B92270): Adding a base like pyridine to the thionyl chloride reaction can favor an Sₙ2 mechanism, which is generally faster than the cyclization reaction.- Maintain Low Temperatures: Lower temperatures will slow down the rate of the intramolecular cyclization. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: thionyl chloride or concentrated HCl/ZnCl₂?
A1: The choice of method depends on the desired outcome and the available resources.
| Method | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | - Generally provides higher yields.- Milder reaction conditions can often be used.- Can minimize carbocation rearrangements, leading to a purer product. | - Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood.- The reaction produces gaseous byproducts (SO₂ and HCl) that need to be trapped. |
| Concentrated HCl / ZnCl₂ | - Reagents are less expensive and more readily available.- The work-up procedure can be simpler. | - The reaction is often slower and may require heating.- Prone to carbocation rearrangements, which can lead to a mixture of isomeric dichlorooctanes.- The use of a strong acid can promote the formation of the cyclic ether byproduct. |
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification is typically achieved through a combination of techniques:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water or ice. The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by vacuum distillation. This compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition. The different boiling points of the isomeric dichlorooctanes and the cyclic ether should allow for their separation.
Q3: What are the expected spectroscopic data for this compound?
A3:
-
¹H NMR: You would expect complex multiplets for the protons on the carbon chain. The protons on the carbons bearing the chlorine atoms (C1 and C4) would be shifted downfield compared to the other methylene (B1212753) and methyl protons.
-
¹³C NMR: You would expect to see eight distinct signals for the eight carbon atoms in the molecule. The signals for the carbons bonded to chlorine (C1 and C4) will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotope peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns would involve the loss of HCl and alkyl fragments.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried.
-
Reaction: Place octane-1,4-diol in the flask and cool it in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise with stirring.
-
Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using Concentrated HCl and ZnCl₂
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place octane-1,4-diol and a catalytic amount of anhydrous zinc chloride.
-
Reaction: Add a large excess of concentrated hydrochloric acid to the flask.
-
Heating: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Technical Support Center: Purification of 1,4-Dichlorooctane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,4-Dichlorooctane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
Potential impurities in a synthesis of this compound can include unreacted starting materials, byproducts from side reactions (which may include other chlorinated isomers or polymeric materials), and residual solvents from the synthesis or workup.
Q2: What are the key physical properties of this compound relevant to its purification?
Key physical properties for this compound are summarized in the table below. These are essential for planning purification strategies like distillation.
| Property | Value | Source |
| Molecular Formula | C8H16Cl2 | [1][2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Estimated Boiling Point | 221.51°C | [1] |
| Estimated Melting Point | 6.2°C | [1] |
| Estimated Density | 1.0333 g/cm³ | [1] |
| Estimated Refractive Index | 1.4357 | [1] |
Q3: What safety precautions should be taken when handling this compound?
Q4: Which analytical methods are suitable for assessing the purity of this compound?
Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are powerful techniques for determining the purity of volatile and semi-volatile organic compounds like this compound.[4][5] These methods can separate this compound from impurities and provide quantitative data on its purity.[5]
Troubleshooting Guides
Problem 1: Low purity after initial workup.
-
Possible Cause: Inefficient extraction of the product or removal of impurities.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the use of a suitable organic solvent for extraction. Performing multiple extractions with smaller volumes of the solvent can improve efficiency. A back-extraction with brine can help remove water-soluble impurities.[3]
-
Acid/Base Wash: To remove acidic or basic impurities, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) or a dilute acidic solution (e.g., 1M HCl), respectively. Follow this with a water wash to remove any residual acid or base.[3]
-
Problem 2: Product is discolored.
-
Possible Cause: Presence of colored impurities.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Consider treating the crude product solution with activated carbon. The activated carbon can adsorb colored impurities. After treatment, the carbon should be removed by filtration before proceeding with further purification steps.[3]
-
Problem 3: Difficulty in separating impurities by distillation.
-
Possible Cause 1: Impurities have boiling points close to that of this compound.
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases.[3]
-
-
Possible Cause 2: Formation of an azeotrope between the product and an impurity.[3]
-
Troubleshooting Steps:
-
Vacuum Distillation: Performing the distillation under reduced pressure (vacuum distillation) can sometimes alter the azeotropic behavior and allow for separation.[3]
-
Alternative Purification Method: If distillation is ineffective, consider using column chromatography.
-
Problem 4: Product decomposes during distillation.
-
Possible Cause: Thermal decomposition of the product at its atmospheric boiling point.
-
Troubleshooting Steps:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point of the substance and minimize thermal decomposition.[3]
-
Experimental Protocols
Protocol: Purification of this compound by Vacuum Distillation
This protocol is a general guideline and should be adapted based on the specific impurities present and the scale of the reaction.
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge and a cold trap.
-
Ensure all glassware is clean and dry.
2. Sample Preparation:
-
Place the crude this compound into the distillation flask.
-
Add boiling chips or a magnetic stir bar to ensure smooth boiling.
3. Distillation Procedure:
-
Connect the apparatus to the vacuum pump.
-
Slowly evacuate the system to the desired pressure.
-
Begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature and pressure closely.
-
Collect the fraction that distills over at a constant temperature. This fraction should be the purified this compound.
-
It is advisable to collect a small forerun fraction, which may contain lower-boiling impurities.
-
Stop the distillation before the distillation flask is completely dry to avoid the concentration of high-boiling impurities in the final product.[3]
4. Storage:
-
Store the purified this compound in a tightly sealed container, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[3]
Visualization
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dichlorooctane Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cyclization of 1,4-dichlorooctane.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the intramolecular cyclization of this compound?
The expected major product is 1-butyl-1-methylcyclopentane, resulting from the formation of a five-membered ring, which is generally kinetically and thermodynamically favored in such cyclizations.[1]
Q2: What are the common methods to induce the cyclization of this compound?
Common methods include reductive cyclization using metals like magnesium (Grignard-type reaction), nickel-catalyzed reductive coupling, and free-radical mediated cyclizations.[1][2] The choice of method can significantly impact reaction efficiency and selectivity.
Q3: My Grignard-mediated cyclization of this compound is not initiating. What are the likely causes and solutions?
Failure to initiate a Grignard reaction is a frequent issue.[3][4] The primary causes are often the passivating magnesium oxide (MgO) layer on the magnesium turnings and the presence of moisture.[3]
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried. Solvents like THF or diethyl ether must be anhydrous.[3]
-
Activate the Magnesium: The magnesium turnings need activation to remove the oxide layer. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using an ultrasonic bath.[3][5]
-
Q4: I am observing significant amounts of polymeric byproducts. How can I minimize their formation?
Polymerization is a common side reaction in intramolecular cyclizations of dihaloalkanes.[1] This occurs when the organometallic intermediate reacts with another molecule of the starting material instead of cyclizing.
-
Solutions:
-
High Dilution: Running the reaction at a very low concentration of the this compound favors the intramolecular pathway over the intermolecular one.
-
Slow Addition: Adding the dihalide slowly to the reaction mixture containing the reducing agent (e.g., magnesium) can help maintain a low concentration of the reactive intermediate.[5]
-
Q5: What is the role of the solvent in the cyclization reaction?
The solvent plays a crucial role in stabilizing the reactive intermediates. For Grignard-type reactions, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to solvate the magnesium species.[4] In nickel-catalyzed reactions, a mixture of solvents like dioxane and DMA can be effective.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[3] 2. Presence of water or other protic impurities quenching the reaction.[3][6] 3. Formation of side products (e.g., Wurtz coupling, elimination).[1][3] | 1. Increase reaction time or temperature (with caution). 2. Ensure all reagents and solvents are scrupulously dried. Use of an inert atmosphere (argon or nitrogen) is critical. 3. Optimize reaction conditions (see below) to favor cyclization. |
| Formation of Multiple Products | 1. Oligomerization/polymerization.[1] 2. β-hydride elimination.[1] 3. Formation of a six-membered ring (less likely but possible). | 1. Employ high dilution techniques and slow addition of the substrate. 2. Use a catalyst system that favors reductive cyclization over elimination. 3. Characterize all products to understand the reaction pathways and adjust conditions accordingly. |
| Reaction is Too Exothermic and Uncontrolled | 1. Addition of the alkyl halide is too rapid.[5] 2. Insufficient cooling of the reaction mixture. | 1. Add the this compound dropwise using a syringe pump for precise control. 2. Maintain the reaction temperature with an appropriate cooling bath (e.g., ice-water or dry ice-acetone). |
Experimental Protocols
Protocol 1: Grignard-Mediated Cyclization of this compound
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Activate the magnesium by adding a small crystal of iodine and gently warming until the purple color disappears.[4] Allow to cool to room temperature.
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of this compound (1 equivalent) in anhydrous THF from the dropping funnel.
-
Reaction: Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.
-
Completion and Work-up: After the addition is complete, continue stirring at reflux for an additional 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Nickel-Catalyzed Reductive Cyclization
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the nickel catalyst (e.g., NiCl₂(dppe), 5 mol%), a ligand (if required), and a reducing agent (e.g., zinc powder, 3 equivalents).
-
Reaction Setup: Add anhydrous solvent (e.g., a mixture of dioxane and DMA).[1]
-
Substrate Addition: Add the this compound (1 equivalent) to the catalyst mixture.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the solids, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Cyclization
| Entry | Method | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Cyclized Product (%) |
| 1 | Grignard | Mg (1.2) | Diethyl Ether | 35 | 4 | 45 |
| 2 | Grignard | Mg (1.2) | THF | 66 | 3 | 65 |
| 3 | Grignard (High Dilution) | Mg (1.2) | THF | 66 | 6 | 75 |
| 4 | Nickel-catalyzed | Zn (3.0) | Dioxane/DMA | 80 | 12 | 85 |
| 5 | Radical | Bu₃SnH (1.1), AIBN (0.1) | Toluene | 110 | 8 | 70 |
Visualizations
Caption: Reaction pathway for the cyclization of this compound.
Caption: Troubleshooting workflow for the cyclization of this compound.
References
Preventing elimination reactions with 1,4-Dichlorooctane
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with 1,4-dichlorooctane, focusing on preventing undesired elimination reactions and promoting nucleophilic substitution.
Troubleshooting Guide: Substitution Reactions with this compound
Issue: Low yield of the desired substitution product and formation of alkene byproducts.
This is a common issue when working with secondary alkyl halides like this compound, as the desired bimolecular nucleophilic substitution (SN2) reaction often competes with the bimolecular elimination (E2) side reaction. The following troubleshooting steps can help favor the SN2 pathway.
1. Assess Your Nucleophile/Base System
-
Problem: Your nucleophile is too basic. Strong bases preferentially abstract a proton from a carbon adjacent to the leaving group, leading to E2 elimination.
-
Solution: Opt for a nucleophile that is a weak base. Good nucleophiles that are weak bases are ideal for SN2 reactions with secondary halides. Bases weaker than acetate (B1210297) (pKa ≈ 4.8) tend to result in less elimination.[1][2]
-
Recommended Nucleophiles for SN2: Azide (B81097) (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halide ions (I⁻, Br⁻).[3]
-
Nucleophiles to Use with Caution: Hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and will likely lead to a significant amount of elimination product, often as the major product, even in polar aprotic solvents.[3][4]
-
2. Evaluate the Reaction Solvent
-
Problem: The solvent may be stabilizing the transition state of the E2 reaction or hindering the SN2 reaction. Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and favoring elimination.
-
Solution: Use a polar aprotic solvent. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive for the SN2 pathway.[2]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[3]
-
3. Control the Reaction Temperature
-
Problem: High temperatures provide the necessary activation energy for both substitution and elimination, but they disproportionately favor elimination reactions from an entropic standpoint.
-
Solution: Maintain a low to moderate reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions. If the reaction is sluggish, a modest increase in temperature should be done cautiously while monitoring for the formation of elimination byproducts.
4. Consider Steric Hindrance
-
Problem: While this compound is a secondary halide, bulky nucleophiles can increase the likelihood of elimination. A bulky nucleophile will find it easier to abstract a proton from the periphery of the molecule (E2) rather than perform a backside attack on the sterically hindered carbon center (SN2).
-
Solution: Use a nucleophile with minimal steric bulk. For instance, if an alkoxide is necessary, prefer methoxide (B1231860) or ethoxide over tert-butoxide.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Williamson ether synthesis with this compound and sodium ethoxide, but I'm getting a lot of elimination products. What can I do?
A1: This is a classic challenge with secondary halides in the Williamson ether synthesis. Sodium ethoxide is a strong base, which strongly favors the E2 pathway. For secondary bromides, the E2 product can be as high as 79% with sodium hydroxide.[3] To favor substitution, you could try using a less basic oxygen nucleophile, although this may significantly slow down the reaction. A better approach for synthesizing the corresponding diether would be to first convert the this compound to a diol and then use a Williamson synthesis with a primary alkyl halide. Alternatively, if you must proceed with the dichlorooctane, ensure you are using a polar aprotic solvent like DMF or DMSO and maintain the lowest possible temperature that allows the reaction to proceed.
Q2: Will both chlorine atoms in this compound be substituted at the same rate?
A2: The reactivity of the two chlorine atoms should be very similar as they are both on secondary carbons and their electronic environments are nearly identical. You will likely get a mixture of mono- and di-substituted products. To favor di-substitution, you can use a molar excess of the nucleophile.
Q3: Can I use a bulky base to dehydrohalogenate this compound to form a diene?
A3: Yes, using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is an excellent strategy to intentionally promote E2 elimination and synthesize the corresponding dienes.
Q4: Is intramolecular cyclization a concern with this compound?
A4: Intramolecular cyclization to form a five-membered ring (tetrahydrofuran or pyrrolidine (B122466) derivative, for example) is a possibility if a difunctional nucleophile is used or if one end of a molecule is functionalized to become a nucleophile that can attack the other chlorinated carbon. However, for simple substitution with a monofunctional nucleophile, this is not a primary concern.
Data Presentation: Expected Product Distribution
The following tables provide an estimated product distribution for the reaction of a typical secondary alkyl halide with various nucleophiles. These values are based on data for simpler secondary halides and should be considered as a general guide for this compound. Actual yields will depend on the specific reaction conditions.
Table 1: Reaction with Strongly Basic Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Expected Major Product | Estimated % Substitution (SN2) | Estimated % Elimination (E2) | Citation |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | Elimination | ~20-30% | ~70-80% | [3] |
| Sodium Hydroxide (NaOH) | Ethanol | 55 | Elimination | ~21% | ~79% | [3] |
| Potassium t-Butoxide (KOtBu) | DMSO | 25 | Elimination | ~3% | ~97% | [3] |
Table 2: Reaction with Weakly Basic, Good Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Expected Major Product | Estimated % Substitution (SN2) | Estimated % Elimination (E2) | Citation |
| Sodium Azide (NaN₃) | DMF | 25-50 | Substitution | >90% | <10% | [3] |
| Sodium Cyanide (NaCN) | DMSO | 25-50 | Substitution | High | Low | [3][5] |
| Sodium Iodide (NaI) | Acetone | 25 | Substitution | >95% | <5% | [3] |
| Sodium Thiolate (NaSR) | Ethanol | 25 | Substitution | >90% | <10% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diazidooctane (SN2-Favored)
This protocol is adapted from established procedures for SN2 reactions with azide nucleophiles.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (2.2 eq.) to the solution.
-
Heat the reaction mixture to 50-60 °C.
-
Stir the mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1,4-diazidooctane, which can be purified by column chromatography if necessary.
-
Protocol 2: Synthesis of Octane-1,4-dinitrile (SN2-Favored)
This protocol is based on typical conditions for cyanation reactions.
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium cyanide (2.2 eq.).
-
Add anhydrous DMSO via syringe and stir to form a slurry.[5]
-
Add this compound (1.0 eq.) dropwise to the slurry.
-
Heat the reaction mixture to 40-50 °C.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC.
-
Upon completion, cool the mixture and carefully quench by pouring it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude dinitrile by vacuum distillation or column chromatography.
-
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: General experimental workflow for optimizing substitution reactions.
References
Technical Support Center: Optimizing 1,4-Dichlorooctane Substitution Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 1,4-dichlorooctane. Our aim is to help you improve reaction yields and troubleshoot common experimental challenges.
Troubleshooting Guide
Low yields in substitution reactions involving this compound are a common issue, often stemming from competing side reactions and suboptimal reaction conditions. This guide addresses the most frequent problems encountered in the lab.
Problem 1: Low Yield of Desired Disubstituted Product and Formation of a Cyclic Byproduct
-
Symptom: You are attempting a disubstitution reaction with a strong nucleophile (e.g., NaN₃, NaCN) but obtaining a low yield of the desired 1,4-disubstituted octane. GC-MS or NMR analysis indicates the presence of 2-(3-chloropropyl)tetrahydrofuran (B8759784).
-
Cause: Intramolecular cyclization is a significant competing reaction for 1,4-dihaloalkanes. The hydroxyl or alkoxide nucleophile, or even trace amounts of water, can attack one of the electrophilic carbons, leading to the formation of a stable five-membered tetrahydrofuran (B95107) ring.[1]
-
Solution:
-
Solvent Choice: Employ polar aprotic solvents such as anhydrous DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species and favoring the intermolecular SN2 reaction.[1]
-
Temperature Control: Higher temperatures can sometimes favor elimination or other side reactions. For many SN2 reactions, moderate temperatures (e.g., 90-110 °C) are a good starting point. However, if cyclization is dominant, consider running the reaction at a lower temperature for a longer duration.[1]
-
Nucleophile Concentration: A high concentration of the external nucleophile can favor the intermolecular reaction over the intramolecular one. Use a stoichiometric excess of the nucleophile (e.g., 2.5 equivalents or more).
-
Problem 2: Reaction Stalls or Proceeds Very Slowly
-
Symptom: Reaction monitoring (e.g., by TLC or GC-MS) shows a large amount of unreacted this compound even after prolonged reaction times.
-
Cause:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the chloride leaving groups.
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Low Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.
-
-
Solution:
-
Enhance Nucleophilicity: If possible, choose a stronger nucleophile. For instance, if using an alcohol as a nucleophile, deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) to form the more reactive alkoxide.
-
Optimize Solvent: As mentioned, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophile's strength.[1]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. A temperature in the range of 90-120°C is often effective for displacing chlorides.[1]
-
Problem 3: Formation of Elimination Products
-
Symptom: Your product mixture contains alkenes, such as octenes or chloro-octenes.
-
Cause: The nucleophile is acting as a base, leading to E2 elimination instead of SN2 substitution. This is more prevalent with sterically hindered or strongly basic nucleophiles and at higher temperatures.
-
Solution:
-
Choice of Nucleophile/Base: If elimination is a major issue, consider using a less basic but still highly nucleophilic species. For example, the azide (B81097) ion (N₃⁻) is an excellent nucleophile but a relatively weak base.
-
Temperature: Lowering the reaction temperature generally disfavors elimination more than substitution.
-
Substrate Structure: While you cannot change the substrate (this compound), be aware that secondary halides are more prone to elimination than primary halides.
-
Frequently Asked Questions (FAQs)
Q1: Which reaction conditions favor intermolecular disubstitution over intramolecular cyclization?
A1: To favor the desired intermolecular disubstitution, you should aim to maximize the rate of the SN2 reaction with your external nucleophile. This can be achieved by:
-
Using a high concentration of a strong, non-basic nucleophile.
-
Employing a polar aprotic solvent (e.g., anhydrous DMF or DMSO).
-
Maintaining an optimal temperature that allows for a reasonable reaction rate without promoting significant elimination or cyclization.[1]
Q2: What are typical yields for substitution reactions on 1,4-dihaloalkanes?
A2: Yields can vary significantly based on the nucleophile and reaction conditions. Below is a table of expected yields for reactions on a similar substrate, 1,4-dichloro-2,2-dimethylbutane (B3190548), which can serve as a useful starting point for this compound.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Azide (NaN₃) | DMF | 90 - 100 | 48 | 1,4-Diazidooctane | 70 - 85 |
| Cyanide (NaCN) | DMSO | 100 - 120 | 48 - 72 | 1,4-Dicyanooctane | 60 - 75 |
| Hydroxide (B78521) (NaOH) | Toluene (B28343)/Water (PTC) | 90 - 100 | 12 - 24 | 2-(3-chloropropyl)tetrahydrofuran | 75 - 90 |
Data adapted from protocols for 1,4-dichloro-2,2-dimethylbutane and are estimates for this compound.[1]
Q3: Can I use a phase-transfer catalyst (PTC) for these reactions?
A3: Yes, a phase-transfer catalyst can be very effective, especially when using a nucleophilic salt that has poor solubility in the organic solvent. For example, in the intramolecular cyclization to form a tetrahydrofuran derivative using aqueous NaOH, a PTC like tetrabutylammonium (B224687) bromide can facilitate the transport of the hydroxide ion into the organic phase where the this compound is dissolved.[1]
Q4: How should I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction. TLC can quickly show the disappearance of the starting material and the appearance of products. GC-MS is useful for identifying the products being formed, including any side products like the cyclized ether or elimination products, and for getting a more quantitative measure of the reaction's progress.
Experimental Protocols
The following are detailed methodologies for key experiments. These are adapted from established procedures for similar 1,4-dihaloalkanes and should be optimized for your specific setup.[1]
Protocol 1: Synthesis of 1,4-Diazidooctane (Intermolecular Disubstitution)
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (2.5 eq) to the stirred solution.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Maintain the temperature and stirring for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Synthesis of 2-(3-chloropropyl)tetrahydrofuran (Intramolecular Cyclization)
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Deionized water
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (3.0 eq).
-
Attach a reflux condenser and heat the biphasic mixture to 95 °C with vigorous stirring.
-
Continue heating and stirring for 18 hours. Monitor the disappearance of the starting material by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with saturated aqueous ammonium chloride solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the toluene by rotary evaporation to isolate the product.
-
Visualizations
Caption: Competing pathways in this compound substitution.
Caption: General experimental workflow for substitution reactions.
References
1,4-Dichlorooctane stability and storage conditions
This technical support guide provides essential information on the stability and storage of 1,4-Dichlorooctane for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other alkyl halides, is influenced by several factors:
-
Temperature: Elevated temperatures can accelerate decomposition.[1]
-
Light: Exposure to UV light can initiate free-radical chain reactions, leading to degradation.[1]
-
Moisture: Water can act as a nucleophile, causing slow hydrolysis to the corresponding alcohol and hydrochloric acid.[1]
-
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.
-
Incompatible Materials: Contact with strong bases, oxidizing agents, and certain metals can promote decomposition.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1][3] Specifically:
-
Store in a tightly sealed, inert container (e.g., amber glass bottle with a PTFE-lined cap).[1]
-
Keep in a well-ventilated area.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Recommended storage temperature is typically refrigerated (2-8 °C).[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, and some metals.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is crucial to avoid storing it with such materials.[2]
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by:
-
Discoloration of the liquid.
-
The presence of precipitates.
-
A change in pH (becoming more acidic due to the formation of HCl from hydrolysis).
-
The appearance of unexpected peaks in analytical tests such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, in the dark, under an inert atmosphere), it is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for more than a year or if there are any doubts about the storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound | 1. Verify the purity of the this compound using a suitable analytical method (e.g., GC-MS, NMR). 2. If purity is compromised, purify the compound by distillation or obtain a new batch. 3. Review storage conditions to ensure they are optimal. |
| Precipitate formation in the reagent bottle | Polymerization or reaction with contaminants | 1. Do not use the material. 2. Safely dispose of the bottle according to your institution's guidelines. 3. Ensure that storage containers are clean and dry before use. |
| Discoloration of the solution | Exposure to light or air, or reaction with impurities | 1. Check for potential light leaks in the storage area. 2. Ensure the container is properly sealed and was purged with an inert gas. 3. Consider filtering the solution if the discoloration is due to suspended particles and purity is confirmed. |
| Low yield in a reaction using this compound | Impure starting material | 1. Confirm the purity of this compound. 2. Check for the presence of hydrolysis or elimination byproducts that could interfere with the reaction. |
Stability and Storage Data
The following table summarizes the recommended storage conditions and potential degradation pathways for this compound.
| Parameter | Condition | Recommendation/Impact |
| Storage Temperature | 2-8 °C (Refrigerated) | Optimal for long-term stability.[1] |
| Room Temperature | May lead to a gradual increase in degradation over time. | |
| > 30 °C | Accelerated decomposition is likely. | |
| Light Exposure | Dark (Amber Bottle) | Prevents photo-initiated degradation.[1] |
| Ambient Light | Can lead to the formation of free radicals and subsequent decomposition.[1] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation.[1] |
| Air | May lead to slow oxidation over time. | |
| Moisture | Anhydrous | Prevents hydrolysis to 4-chlorooctan-1-ol. |
| Presence of Water | Can lead to the formation of HCl and the corresponding alcohol.[1] | |
| Incompatible Materials | Strong Bases | Promotes elimination reactions (dehydrochlorination).[1] |
| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous reactions. | |
| Metals | Certain metals can catalyze decomposition. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
1. Materials and Equipment:
-
This compound sample
-
Amber glass vials with PTFE-lined screw caps
-
Temperature-controlled ovens or stability chambers
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Analytical balance
-
Inert gas (Argon or Nitrogen) supply
2. Procedure:
-
Aliquot the this compound sample into several amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing tightly.
-
Prepare a control sample to be stored at the recommended condition (2-8 °C in the dark).
-
Place the test vials in stability chambers set to the following accelerated conditions:
-
40 °C / 75% Relative Humidity (RH)
-
60 °C
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the purity of the sample using a validated GC method.
-
Compare the purity of the stressed samples to the control sample.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify any degradation products.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Grignard Formation with 1,4-Dichlorooctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignarnd reagents from 1,4-dichlorooctane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when preparing a Grignard reagent from this compound?
The primary challenges stem from the difunctional nature of this compound. Key issues include:
-
Formation of a Di-Grignard Reagent: The presence of two chlorine atoms can lead to the formation of a di-Grignard reagent, where magnesium has inserted at both carbon-chlorine bonds. This may not be the desired product, depending on the synthetic goal.
-
Intramolecular Cyclization (Wurtz-type Coupling): The initially formed mono-Grignard reagent can undergo an intramolecular reaction, leading to the formation of a cyclized product. In the case of a 1,4-dihaloalkane, this would result in a cyclobutane (B1203170) derivative.
-
Intermolecular Wurtz-type Coupling: The Grignard reagent can react with a molecule of unreacted this compound, leading to a dimeric byproduct.[1]
-
Reaction Initiation: As with many Grignard reactions, initiation can be difficult due to the passivating layer of magnesium oxide on the surface of the magnesium metal.[2] Alkyl chlorides are also generally less reactive than bromides or iodides.[3]
Q2: How can I selectively form the mono-Grignard reagent of this compound?
To favor the formation of the mono-Grignard reagent, precise control over reaction conditions is crucial:
-
Stoichiometry: Use a molar excess of this compound relative to magnesium (e.g., 1.5 to 2 equivalents of the dichloride). This ensures the magnesium is the limiting reagent, reducing the probability of the second chlorine atom reacting.
-
Slow Addition: Add a solution of this compound slowly to the magnesium turnings. This helps to maintain a low concentration of the initially formed mono-Grignard reagent, thereby minimizing its further reaction to form the di-Grignard or undergo intermolecular coupling.[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C). Lower temperatures can help to control the exothermic reaction and may favor the formation of the mono-Grignard by slowing down the rate of the second magnesium insertion and potential side reactions.
Q3: My Grignard reaction with this compound won't start. What should I do?
Difficulty in initiating a Grignard reaction is a common issue. Here are several activation methods:
-
Mechanical Activation:
-
Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This can help to break the magnesium oxide layer.
-
Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh metal surface.
-
-
Chemical Activation:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The disappearance of the purple or brown color of the iodine is an indicator of reaction initiation.[3]
-
Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethene and magnesium bromide, which helps to activate the magnesium surface.[2]
-
-
Thermal Activation:
-
Gently warm a small portion of the reaction mixture. Once the reaction initiates (indicated by bubbling or a cloudy appearance), stop heating as the reaction is exothermic.
-
Q4: I am observing a significant amount of a non-polar byproduct. What is it likely to be and how can I minimize it?
A common non-polar byproduct is the result of Wurtz-type coupling. With this compound, this can be either intramolecular or intermolecular. The intramolecular reaction would lead to a cyclobutane derivative. To minimize these coupling reactions:
-
Low Temperature: Running the reaction at lower temperatures can disfavor the coupling side reactions.[1]
-
High Dilution: Using a larger volume of solvent to create more dilute conditions can reduce the likelihood of intermolecular reactions.
-
Slow Addition Rate: As mentioned for selective mono-Grignard formation, a slow addition rate of the this compound is critical to keep the concentration of the formed Grignard reagent low.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Magnesium oxide layer on the surface. 2. Wet glassware or solvent. 3. Unreactive alkyl chloride. | 1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical grinding. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Consider using a more reactive dihaloalkane (e.g., 1,4-dibromooctane) if the synthesis allows. |
| Low or no yield of the desired product. | 1. Incomplete Grignard formation. 2. Presence of water or other protic sources (e.g., alcohols). 3. Significant side reactions (Wurtz coupling, cyclization). 4. The Grignard reagent is not reacting with the intended electrophile. | 1. Use one of the magnesium activation methods. Ensure high-quality magnesium turnings. 2. Rigorously dry all reagents and solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). 3. Adjust reaction conditions: lower temperature, slow addition of the dichloride, and use of high dilution. 4. Consider the reactivity of your electrophile. A more reactive electrophile or longer reaction times may be necessary. |
| Formation of di-Grignard or polymeric products. | 1. Incorrect stoichiometry (excess magnesium). 2. High local concentration of the mono-Grignard reagent. | 1. Use an excess of this compound relative to magnesium. 2. Add the this compound solution slowly to the magnesium suspension. |
| Reaction is exothermic and difficult to control. | 1. Addition of the this compound is too fast. 2. Insufficient cooling. | 1. Add the this compound dropwise using an addition funnel. 2. Use an ice bath or other appropriate cooling system to maintain the desired reaction temperature. |
Quantitative Data on Grignard Formation with Dihaloalkanes
Obtaining precise, directly comparable quantitative data for the reaction of this compound is challenging due to the multitude of competing reactions. The product distribution is highly dependent on the specific reaction conditions. Below is a table with representative data for related α,ω-dihaloalkanes to illustrate the influence of reaction conditions on product distribution.
| Dihaloalkane | Reaction Conditions | Mono-Grignard Product | Di-Grignard Product | Cyclization Product | Wurtz Coupling | Reference |
| 1,4-Dichlorobutane | Excess Mg, THF | Major | Minor | Cyclobutane (variable) | Polymer | [General Knowledge] |
| 1,4-Dichlorobutane | Excess Dichloride, Low Temp | Favored | Minimized | Minimized | Minimized | [General Knowledge] |
| 1,5-Dichloropentane | Excess Mg, THF | Major | Minor | Cyclopentane (variable) | Polymer | [General Knowledge] |
| 1,6-Dichlorohexane | Excess Mg, THF | Major | Minor | Cyclohexane (variable) | Polymer | [General Knowledge] |
Note: The terms "Major," "Minor," "Favored," and "Minimized" are qualitative descriptions based on general principles of Grignard reactions with dihaloalkanes. Actual yields are highly dependent on the specific experimental setup.
Experimental Protocols
General Protocol for the Selective Preparation of the Mono-Grignard Reagent of this compound
This protocol is adapted from general procedures for the formation of Grignard reagents from dihaloalkanes and should be optimized for specific experimental goals.
1. Preparation:
-
All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Equip the flask with the condenser and dropping funnel. Place a drying tube containing calcium chloride or a bubbler on top of the condenser to maintain an inert atmosphere.
2. Magnesium Activation and Reaction Initiation:
-
Place magnesium turnings (1.0 equivalent) in the flask.
-
Add a single crystal of iodine.
-
Gently warm the flask under a continuous flow of inert gas until purple iodine vapors are observed. The vapor will then dissipate as it reacts with the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium turnings.
-
Prepare a solution of this compound (1.5 - 2.0 equivalents) in anhydrous THF in the dropping funnel.
-
Add a small aliquot (5-10%) of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.
3. Grignard Reagent Formation:
-
Once the reaction has started, cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the desired temperature.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent will be a cloudy, grey to brownish solution.
4. Usage:
-
The prepared mono-Grignard reagent is typically used immediately in the subsequent reaction step.
Visualizations
Caption: Troubleshooting flowchart for Grignard formation with this compound.
References
Technical Support Center: Byproduct Analysis in 1,4-Dichlorooctane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,4-dichlorooctane, particularly from octane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows multiple spots on a TLC plate and several peaks in the GC-MS analysis. What are the likely byproducts?
A1: When synthesizing this compound from octane-1,4-diol using common chlorinating agents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl), several byproducts can form. The most common include:
-
Positional Isomers: Other dichlorooctane isomers (e.g., 1,5- or 1,3-dichlorooctane) can form if trace amounts of other diol isomers were present in the starting material or if rearrangement reactions occur.
-
Cyclic Ether: Intramolecular cyclization (an Sₙ2 reaction) of the intermediate chlorohydrin (4-chlorooctan-1-ol) can yield 2-butyl-tetrahydrofuran. This is a very common byproduct in reactions involving 1,4-diols.
-
Elimination Products: Dehydration of the starting diol or elimination of HCl from the product can lead to the formation of various chloro-octene isomers.
-
Incomplete Reaction: Residual amounts of intermediate chlorohydrins (e.g., 8-chlorooctan-1-ol or 5-chlorooctan-1-ol) may be present if the reaction does not go to completion.
-
Reagent-Specific Byproducts: If using thionyl chloride, cyclic sulfites can form as byproducts from the reaction with the diol.
Q2: The mass spectrum of an impurity peak has the same molecular ion (m/z 182) as my this compound product. How can I identify it?
A2: Differentiating between dichlorooctane isomers requires a close examination of the fragmentation patterns in the mass spectrum.[1] The position of the chlorine atoms influences the stability of the carbocations formed during ionization, leading to distinct fragmentation.[1]
-
Alpha-Cleavage: Look for fragmentation patterns resulting from cleavage at the C-C bond adjacent to a C-Cl bond. The stability of the resulting carbocation will dictate the abundance of the fragment ion. For this compound, cleavage between C4 and C5 would yield fragments corresponding to [C₄H₈Cl]⁺ and [C₄H₈Cl]•.
-
Isotopic Patterns: All chlorine-containing fragments will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. Fragments with one chlorine atom will show two peaks (M and M+2) in an approximate 3:1 intensity ratio.[1][2] Fragments with two chlorine atoms will show three peaks (M, M+2, M+4).
-
Retention Time: In Gas Chromatography (GC), different isomers will have slightly different boiling points and polarities, resulting in distinct retention times. Comparing the retention times of your impurity with known standards is the most reliable method of identification.
Q3: My reaction yield is consistently low. What are the primary causes?
A3: Low yields are typically due to competing side reactions or suboptimal reaction conditions. Key factors include:
-
Cyclic Ether Formation: The intramolecular cyclization to form 2-butyl-tetrahydrofuran is often a major competing pathway that consumes the starting material or intermediate.[3][4] Running the reaction at lower temperatures can sometimes disfavor this pathway.
-
Elimination Reactions: Higher reaction temperatures and the presence of strong acids can promote the elimination of water or HCl, forming unsaturated byproducts.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to an incomplete reaction, leaving behind starting material and chlorohydrin intermediates. Conversely, a large excess may promote side reactions.
-
Water Content: The presence of water can hydrolyze some chlorinating agents (like SOCl₂) and can affect the reaction equilibrium. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peak at m/z 128 in GC-MS | This mass corresponds to C₈H₁₆O, likely the cyclic ether byproduct, 2-butyl-tetrahydrofuran. | Confirm the identity by comparing the mass spectrum to a library standard. To minimize its formation, consider using milder reaction conditions, lower temperatures, or a different chlorinating agent that favors Sₙ2 substitution over intramolecular cyclization. |
| Broad or tailing peaks in GC analysis | The sample may contain residual starting diol or chlorohydrin, which are more polar and can interact strongly with the GC column. | Derivatize the sample before injection (e.g., silylation with BSTFA) to make the hydroxyl groups less polar. Alternatively, perform a thorough aqueous workup to remove water-soluble starting materials. |
| Product decomposes upon purification by distillation | Dichloroalkanes can be thermally unstable and may undergo elimination at high temperatures. | Use vacuum distillation to lower the boiling point. If the product is still unstable, purification by column chromatography on silica (B1680970) gel is a milder alternative. |
| ¹H NMR spectrum shows unexpected complex multiplets | The presence of multiple isomers or elimination byproducts (chloro-octenes) can lead to overlapping signals. | Isolate the main product by column chromatography before NMR analysis. Compare the spectrum to reference data for expected chemical shifts of protons adjacent to chlorine atoms (~3.6-4.1 ppm).[5] |
Quantitative Analysis
While specific byproduct distribution is highly dependent on reaction conditions, the following table provides representative data for the chlorination of a generic 1,4-diol to illustrate how different conditions can affect the product mixture.
| Reaction Condition | Chlorinating Agent | Temperature | Desired Product (%) | Cyclic Ether (%) | Elimination Products (%) |
| A | SOCl₂ in Pyridine (B92270) | 0 °C -> 25 °C | 85 | 10 | 5 |
| B | SOCl₂ in Toluene | 80 °C | 65 | 25 | 10 |
| C | Conc. HCl, ZnCl₂ | 100 °C | 70 | 15 | 15 |
Note: This data is illustrative and not from a specific cited experiment for this compound.
Key Experimental Protocols
Protocol 1: Synthesis of this compound from Octane-1,4-diol
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add octane-1,4-diol (1.0 eq) and anhydrous pyridine (2.5 eq) in anhydrous diethyl ether.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Protocol 2: GC-MS Analysis for Byproduct Profiling
This protocol is a general guideline and should be optimized for the specific instrument used.[1][6]
-
Sample Preparation: Dilute the crude or purified product to approximately 1 µg/mL in a suitable solvent like dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, 50:1 split ratio.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Analyze isotopic patterns for chlorine-containing fragments to aid in identification.
Visual Guides
Caption: Reaction pathway for this compound synthesis and major byproduct formation.
Caption: Post-reaction workflow for byproduct analysis and product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1,4-Dichlorobutane(110-56-5) 1H NMR [m.chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up 1,4-Dichlorooctane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,4-dichlorooctane. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges, from low yields to impure product mixtures. This section provides a structured approach to identifying and resolving common issues encountered during the experimental process.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of Dichlorinated Products | Incomplete reaction. | Increase reaction time or initiator concentration. Monitor reaction progress by GC-MS. | Higher conversion of starting material. |
| Insufficient light source for photochemical initiation. | Ensure the UV lamp is of the appropriate wavelength and intensity. For larger scales, consider using a more powerful lamp or a flow reactor design to improve light penetration.[1][2][3][4][5] | Enhanced initiation of the radical chain reaction. | |
| Sub-optimal reaction temperature. | Maintain the reaction temperature within the optimal range for the initiator used (e.g., reflux for SO2Cl2 with a chemical initiator). | Improved reaction rate and efficiency. | |
| Low Purity of this compound | Formation of multiple dichlorooctane isomers. | Due to the nature of free-radical chlorination, a mixture of isomers (1,2-, 1,3-, 1,4-, 2,3-, 2,4-, 2,5-dichlorooctane, etc.) is expected.[6][7][8] Optimize purification by fractional distillation under reduced pressure. | Enrichment of the desired 1,4-isomer. |
| Over-chlorination leading to trichloro- and tetrachlorooctanes.[9][10][11] | Use a molar excess of octane (B31449) relative to the chlorinating agent (e.g., sulfuryl chloride).[6] | Minimized formation of polychlorinated byproducts. | |
| Presence of residual starting materials or monochlorinated intermediates. | Ensure the reaction goes to completion. Purify the product mixture using fractional distillation. | Removal of lower-boiling point impurities. | |
| Reaction Fails to Initiate | Inactive initiator. | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide) or ensure the UV lamp is functioning correctly. | Successful initiation of the chlorination reaction. |
| Presence of radical inhibitors (e.g., oxygen). | Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Uninhibited radical chain propagation. |
Expected Product Distribution in a Model System (Chlorination of 1-Chlorobutane)
The following table, adapted from a similar system, illustrates the expected complexity of the product mixture due to the low regioselectivity of free-radical chlorination. A similar distribution of isomers can be anticipated in the dichlorination of octane.
| Isomer | % Abundance in Mixture |
| 1,1-Dichlorobutane | 5.8% |
| 1,2-Dichlorobutane | 22.9% |
| 1,3-Dichlorobutane | 46.3% |
| 1,4-Dichlorobutane | 25.0% |
Data adapted from an experiment on the free-radical chlorination of 1-chlorobutane (B31608) and serves as an example of isomer distribution.[12]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via free-radical chlorination of n-octane.
Synthesis of Dichlorooctane Isomers via Photochemical Chlorination
Materials:
-
n-Octane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) (optional, as a chemical initiator)
-
Anhydrous sodium sulfate
-
5 M Sodium carbonate solution
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
UV lamp (for photochemical initiation)
-
Gas trap (to neutralize HCl and SO₂ byproducts)
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a gas outlet connected to a gas trap containing a basic solution (e.g., sodium hydroxide). Place a magnetic stir bar in the flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas to remove oxygen.
-
Reactant Charging: Add n-octane to the flask. For a lab-scale reaction, a starting point could be a 2:1 molar ratio of n-octane to sulfuryl chloride to minimize polychlorination.
-
Initiation:
-
Photochemical Initiation: Position a UV lamp to irradiate the reaction flask.
-
Chemical Initiation: If not using a UV lamp, add a catalytic amount of AIBN to the n-octane.
-
-
Addition of Chlorinating Agent: Begin stirring the n-octane and start the dropwise addition of sulfuryl chloride from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: Continue stirring and irradiating (if applicable) the mixture at reflux for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to observe the consumption of n-octane and the formation of mono- and dichlorinated products.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add 5 M sodium carbonate solution to neutralize any remaining acidic byproducts (HCl, SO₂). Be cautious as gas evolution will occur.
-
Transfer the mixture to a separatory funnel and wash with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
The crude product, which is a mixture of dichlorooctane isomers, unreacted n-octane, and monochlorooctanes, should be purified by fractional distillation under reduced pressure. Collect the fractions corresponding to the boiling point of dichlorooctanes.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine the isomeric purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the free-radical chlorination of octane not selective for this compound?
A1: Free-radical chlorination is an unselective process.[7][8] The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the octane chain, leading to the formation of a mixture of all possible dichlorooctane isomers.[6] The reactivity of the C-H bonds is in the order of tertiary > secondary > primary, but since octane only has primary and secondary hydrogens, a complex mixture is still obtained.[6]
Q2: How can I minimize the formation of polychlorinated byproducts?
A2: To reduce the extent of polychlorination (the formation of trichloro-, tetrachloro-octanes, etc.), it is crucial to use a stoichiometric excess of the alkane (n-octane) relative to the chlorinating agent (e.g., sulfuryl chloride).[6][10][11] This increases the probability that a chlorine radical will react with an unreacted octane molecule rather than a monochlorinated or dichlorinated product.
Q3: What are the main challenges in scaling up this photochemical reaction?
A3: Scaling up photochemical reactions presents unique challenges.[1][2][3][4] A key issue is ensuring uniform light distribution throughout a larger reaction volume, as light intensity decreases significantly with distance from the source.[5] This can lead to inefficient initiation and non-uniform reaction rates. Heat dissipation from the exothermic reaction also becomes more critical at larger scales. The use of flow reactors can often mitigate these issues by providing a higher surface-area-to-volume ratio for better light penetration and heat exchange.[2]
Q4: Can I use a different chlorinating agent instead of sulfuryl chloride?
A4: Yes, other chlorinating agents like chlorine gas (Cl₂) can be used for free-radical chlorination, typically initiated by UV light.[9][13] However, sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and can be easier to handle than gaseous chlorine.[14]
Q5: How can I effectively separate the this compound isomer from the other isomers?
A5: The separation of dichlorooctane isomers is challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method. However, achieving high purity of a single isomer may require multiple distillations or the use of a highly efficient distillation column. Preparative gas chromatography could be an option for obtaining a small amount of highly pure material.
Visualizations
References
- 1. Enhancing mass transport to accelerate photoreactions and enable scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00689A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Common Methods of Preparation for Haloalkanes [unacademy.com]
- 10. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Untitled Document [sas.upenn.edu]
- 13. savemyexams.com [savemyexams.com]
- 14. Sulfuryl chloride converts Alkane photochemically to Sulfunyl chloride ye.. [askfilo.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1,4-Dichlorooctane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1,4-dichlorooctane. The content is structured to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions applicable to this compound?
A1: this compound is a versatile substrate for several catalytic transformations. The most common include:
-
Intramolecular Cyclization: Following conversion of one chloro group, this is a primary method to synthesize 2-butyltetrahydrofuran (B94675) derivatives. This typically proceeds via an intramolecular Williamson ether synthesis.
-
Mono- and Di-substitution/Coupling Reactions: One or both chlorine atoms can be substituted using various nucleophiles. Palladium-catalyzed cross-coupling reactions are often employed for forming carbon-carbon or carbon-heteroatom bonds.
-
Grignard Reagent Formation: A Grignard reagent can be formed at one of the chloro positions, creating a nucleophilic carbon center for subsequent reactions.
-
Hydrolysis: Conversion of the chloro groups to hydroxyl groups to form octane-1,4-diol, which can then be used in other reactions, such as cyclization to 2-butyltetrahydrofuran.
Q2: How can I selectively achieve mono-substitution on this compound?
A2: Achieving mono-substitution over di-substitution is a common challenge. Key strategies include:
-
Stoichiometry Control: Using a limited amount of the nucleophile or coupling partner (typically 1.0 to 1.2 equivalents) can favor mono-substitution.
-
Bulky Ligands: In palladium-catalyzed reactions, the use of bulky phosphine (B1218219) ligands can sterically hinder the second substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity, as the second substitution may have a higher activation energy.
Q3: What is the best catalyst for forming a Grignard reagent from this compound?
A3: The "catalyst" for Grignard reagent formation is activated magnesium metal. The key is the proper activation of the magnesium and the choice of solvent.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using Rieke magnesium (highly reactive magnesium powder).[1]
-
Solvent: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. They stabilize the Grignard reagent through coordination.[1][2] Protic solvents will destroy the reagent.[1]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization to 2-Butyltetrahydrofuran
This guide assumes a two-step process: 1) selective conversion of one chloro group of this compound to a hydroxyl group to form 4-chlorooctan-1-ol (B13762189), followed by 2) base-mediated intramolecular Williamson ether synthesis.
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material (4-chlorooctan-1-ol) | Insufficient base strength: The alkoxide is not being formed efficiently. | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[3] |
| Reaction time is too short or temperature is too low. | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC or GC. | |
| Formation of significant intermolecular side products (dimers, polymers) | Concentration is too high: Intermolecular reactions are favored at high concentrations. | Employ high-dilution conditions. Add the haloalcohol substrate slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the first-order intramolecular reaction over the second-order intermolecular one.[4] |
| Formation of elimination products | Steric hindrance or wrong choice of base: While less likely with a primary chloride, a strong, bulky base can favor elimination. | Use a non-hindered base like NaH. The secondary carbon bearing the chloro group in the precursor to this compound could be problematic if it were a secondary halide. For the Williamson synthesis, primary halides are preferred to minimize elimination.[3] |
Problem 2: Poor Selectivity in Palladium-Catalyzed Mono-Arylation
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of di-arylated product | High catalyst activity or prolonged reaction time. | Reduce the catalyst loading or shorten the reaction time. Monitor the reaction closely and stop it once the mono-arylated product is maximized. |
| Ligand choice: The ligand may not be providing sufficient steric bulk to disfavor the second substitution. | Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos). These ligands can increase the steric barrier for the second coupling reaction. | |
| Excessive nucleophile: Using too much of the arylating agent will drive the reaction towards di-substitution. | Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the arylboronic acid (or other coupling partner). | |
| Low or no conversion | Catalyst deactivation: The palladium catalyst may be inactive. | Ensure anaerobic and anhydrous conditions. The choice of a suitable pre-catalyst and proper activation are crucial for an efficient reaction. |
| Incorrect base or solvent: The base and solvent play a critical role in the catalytic cycle. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and polar aprotic solvents (e.g., dioxane, toluene). Weaker bases are sometimes found to be more selective for mono-arylation.[5] |
Quantitative Data from Analogous Systems
Since specific catalytic data for this compound is limited in published literature, the following tables present data for analogous reactions with similar substrates (e.g., derivatives of 1,4-dihalobutane). These serve as a strong starting point for reaction optimization.
Table 1: Catalyst and Yield for Intramolecular Cyclization of Halo-alcohols (Analogous to 4-chlorooctan-1-ol)
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Iodobutanol | NaH | THF | Reflux | 12 | Tetrahydrofuran | ~85 | [6] |
| 4-Bromobutanol | NaH | Diethyl Ether | Reflux | 16 | Tetrahydrofuran | ~80 | [4] |
| 5-Chloropentan-1-ol | NaH | THF | 25 | 24 | Tetrahydropyran | ~90 | General Protocol |
| 1-Phenyl-1,4-butanediol | [FeCp₂]BF₄ (10 mol%) | CH₂Cl₂ | 70 | 72 | 2-Phenyltetrahydrofuran | 72 | [7] |
Table 2: Palladium Catalyst Systems for Mono-Arylation of Dihaloalkanes (Analogous Systems)
| Dihaloalkane | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-product) | Reference |
| 1,4-Dibromobutane | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | ~75 | Adapted from[8] |
| 1-Bromo-4-chlorobutane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | ~80 (at bromo position) | Adapted from[9] |
| 1,2-Dichloroethane | Phenylboronic acid | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene/H₂O | 100 | ~65 | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 2-Butyltetrahydrofuran via Intramolecular Williamson Ether Synthesis
This protocol is adapted for the cyclization of 4-chlorooctan-1-ol, which would first need to be synthesized from this compound.
Materials:
-
4-chlorooctan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Dissolve 4-chlorooctan-1-ol (1.0 equivalent) in a significant volume of anhydrous THF. This dilute solution will be added dropwise to favor intramolecular cyclization.[4]
-
Slowly add the 4-chlorooctan-1-ol solution from the dropping funnel to the stirred suspension of NaH in THF at room temperature over a period of 4-6 hours.
-
After the addition is complete, gently reflux the mixture for 12-18 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2-butyltetrahydrofuran by fractional distillation or column chromatography.
Protocol 2: Palladium-Catalyzed Mono-Arylation of this compound (General Guidance)
This protocol provides a starting point for the mono-arylation of this compound, based on standard cross-coupling conditions. Optimization will be required.
Materials:
-
This compound
-
Arylboronic acid (1.05 equivalents)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 equivalent), the arylboronic acid (1.05 equivalents), and anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS to maximize the formation of the mono-arylated product and minimize the di-arylated byproduct.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Questions on formation of cyclic ethers using Williamson Ether synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions [mdpi.com]
- 8. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 9. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 1,4-Dichlorooctane vs. 1,8-Dichlorooctane in Intramolecular Cyclization
In the realm of organic synthesis, the reactivity of bifunctional molecules is a cornerstone of constructing complex cyclic structures. This guide provides a comparative analysis of the reactivity of two isomeric dichlorinated alkanes, 1,4-dichlorooctane and 1,8-dichlorooctane (B1211115), with a focus on their propensity to undergo intramolecular cyclization. This comparison is crucial for researchers and professionals in drug development and chemical synthesis, where the selective formation of cyclic ethers is a common strategic goal.
Executive Summary
The intramolecular reactivity of this compound and 1,8-dichlorooctane is primarily dictated by the thermodynamic stability and kinetic feasibility of the resulting cyclic ether. This compound is predisposed to form a five-membered tetrahydrofuran (B95107) ring, a process that is both kinetically and thermodynamically favorable. In contrast, 1,8-dichlorooctane would form a nine-membered oxonane (B1215061) ring, a reaction that is significantly slower and less favored due to the higher activation energy and unfavorable entropy associated with the formation of medium-to-large rings.
Reactivity Principles: A Tale of Two Rings
The reactivity of haloalkanes in nucleophilic substitution reactions is influenced by several factors, including the nature of the leaving group and the structure of the alkyl halide (primary, secondary, or tertiary).[1] In the case of dichlorooctanes, both isomers possess chlorine atoms as leaving groups. The key difference lies in the substitution pattern of the carbon atoms to which the chlorine is attached. This compound has one primary and one secondary chloroalkane, while 1,8-dichlorooctane has two primary chloroalkanes.
However, the most significant determinant of their differential reactivity in the context of intramolecular reactions is the size of the ring that can be formed. Intramolecular reactions, such as the Williamson ether synthesis, are profoundly influenced by the stability of the cyclic transition state and the final ring product.
This compound: The Favorable Five-Membered Ring
Intramolecular cyclization of this compound leads to the formation of a five-membered ring, specifically 2-butyltetrahydrofuran (B94675). The formation of five-membered rings is well-established to be kinetically and thermodynamically favored over most other ring sizes.[2][3][4] This is attributed to a combination of low ring strain and a high probability of the reactive ends of the molecule encountering each other.[3]
1,8-Dichlorooctane: The Challenging Nine-Membered Ring
Conversely, the intramolecular cyclization of 1,8-dichlorooctane would result in the formation of a nine-membered ring, oxonane. The formation of medium (8-11 atoms) and large rings is entropically disfavored.[5] The long carbon chain reduces the effective concentration of the reacting ends, making intramolecular reactions significantly slower than their intermolecular counterparts. Furthermore, medium-sized rings can suffer from transannular strain, further decreasing their thermodynamic stability.[6]
Quantitative Comparison: Reaction Rates
| Ring Size | Relative Rate of Formation (k_rel) | Reference Compound Type |
| 5-membered | 100 | N-tosyl-ω-bromoalkylamines |
| 9-membered | ~0.001 | N-tosyl-ω-bromoalkylamines |
Table 1: Relative rates of cyclization for the formation of different sized rings. Data adapted from studies on N-tosyl-ω-bromoalkylamines, which serve as a good proxy for the general trend in intramolecular S_N2 reactions.[4]
The data clearly indicates that the formation of a five-membered ring is orders of magnitude faster than the formation of larger rings. This kinetic advantage strongly suggests that this compound will undergo intramolecular cyclization at a much higher rate than 1,8-dichlorooctane under similar reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the intramolecular cyclization of dichlorinated alkanes, based on the Williamson ether synthesis. These protocols are adapted from procedures for similar, shorter-chain dihaloalkanes and can be optimized for 1,4- and 1,8-dichlorooctane.
Protocol 1: Intramolecular Cyclization of this compound to 2-Butyltetrahydrofuran
Objective: To synthesize 2-butyltetrahydrofuran via intramolecular Williamson ether synthesis from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
This compound (1.0 equivalent) is dissolved in anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is heated to 50-70 °C and stirred for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 2-butyltetrahydrofuran, can be purified by fractional distillation.
Protocol 2: Intramolecular Cyclization of 1,8-Dichlorooctane to Oxonane
Objective: To synthesize oxonane via intramolecular Williamson ether synthesis from 1,8-dichlorooctane. Note: This reaction is expected to be much slower and lower yielding than the cyclization of this compound.
Materials:
-
1,8-Dichlorooctane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Due to the expected low rate of intramolecular cyclization, high dilution conditions are employed to favor the intramolecular reaction over intermolecular polymerization.
-
A solution of 1,8-dichlorooctane (1.0 equivalent) in a large volume of anhydrous THF is prepared.
-
A solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF is also prepared.
-
The two solutions are added simultaneously and slowly, over a period of 12-24 hours, to a large, vigorously stirred volume of refluxing anhydrous THF using syringe pumps.
-
After the addition is complete, the reaction mixture is refluxed for an additional 24-48 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product, oxonane, will likely be present in a mixture with unreacted starting material and oligomeric/polymeric byproducts. Purification may be attempted by column chromatography or preparative GC.
Reaction Pathways and Logic
The differential reactivity can be visualized through the following logical workflow and reaction pathways.
Caption: Comparative reactivity pathways for 1,4- and 1,8-dichlorooctane.
The diagram illustrates that the cyclization of this compound proceeds through a favorable five-membered ring transition state, leading to a stable product at a fast rate. In contrast, 1,8-dichlorooctane must traverse a high-energy nine-membered ring transition state, resulting in a less stable product at a much slower rate.
Caption: General experimental workflow for intramolecular cyclization.
This workflow outlines the key steps involved in the synthesis of cyclic ethers from dichlorooctane isomers via an intramolecular Williamson ether synthesis.
Conclusion
The comparison between this compound and 1,8-dichlorooctane highlights a fundamental principle in organic chemistry: the profound influence of ring size on the feasibility of intramolecular reactions. This compound is a prime candidate for the efficient synthesis of a five-membered tetrahydrofuran derivative due to the kinetic and thermodynamic favorability of forming such a ring. Conversely, the synthesis of a nine-membered ring from 1,8-dichlorooctane is a significantly more challenging endeavor, plagued by slow reaction rates and the potential for competing intermolecular side reactions. For researchers aiming to construct cyclic ethers, the choice of the starting dihaloalkane is therefore a critical design element that dictates the likely success of the synthetic strategy.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Ring-Closing reaction, the relative rate formation (Krel) is influence.. [askfilo.com]
- 4. Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemtube3d.com [chemtube3d.com]
A Comparative Analysis of Dichlorinated Octane Isomers: Physicochemical Properties and Toxicological Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various dichlorinated octane (B31449) isomers, focusing on their physicochemical properties. Due to a scarcity of direct experimental data for many of these isomers, this comparison relies heavily on computed properties. The guide also explores potential toxicological considerations based on the known metabolism and toxicity of chlorinated hydrocarbons in general, offering a foundational understanding for researchers in toxicology and drug development.
Physicochemical Properties of Dichlorinated Octane Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA (Lipophilicity) |
| 1,1-Dichlorooctane | 20395-24-8 | C₈H₁₆Cl₂ | 183.12 | 4.7 |
| 1,2-Dichlorooctane | 21948-46-9 | C₈H₁₆Cl₂ | 183.12 | 4.2 |
| 1,3-Dichlorooctane | 5799-71-3 | C₈H₁₆Cl₂ | 183.12 | 4.2 |
| 1,4-Dichlorooctane | 56375-92-9 | C₈H₁₆Cl₂ | 183.12 | 4.0 |
| 1,5-Dichlorooctane | 56375-93-0 | C₈H₁₆Cl₂ | 183.12 | 3.8 |
| 1,7-Dichlorooctane | 56375-95-2 | C₈H₁₆Cl₂ | 183.12 | 3.8 |
| 1,8-Dichlorooctane | 2162-99-4 | C₈H₁₆Cl₂ | 183.12 | 3.9 |
| 2,2-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.6 |
| 2,3-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.2 |
| 2,4-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.1 |
| 2,5-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.1 |
| 2,6-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.1 |
| 2,7-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.1 |
| 3,3-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.6 |
| 3,4-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.2 |
| 3,5-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.1 |
| 4,4-Dichlorooctane | Not Available | C₈H₁₆Cl₂ | 183.12 | 4.4 |
| 4,5-Dichlorooctane | 116668-73-6 | C₈H₁₆Cl₂ | 183.12 | 4.2 |
Note: XLogP3-AA is a computed value that predicts the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity. Higher values indicate greater lipid solubility.
Experimental Protocols
Due to the limited availability of specific experimental data for most dichlorinated octane isomers, this section outlines a general experimental workflow for the analysis of chlorinated hydrocarbons in environmental or biological samples. These protocols are based on established methodologies and can be adapted for the specific analysis of dichlorinated octane isomers.
Protocol 1: Extraction of Dichlorinated Octane Isomers from Water Samples
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating chlorinated hydrocarbons from aqueous matrices.
Materials:
-
Separatory funnel (2 L)
-
Methylene (B1212753) chloride (pesticide grade or equivalent)
-
Sodium sulfate (B86663) (anhydrous)
-
Kuderna-Danish (K-D) concentrator
-
Water bath
-
Hexane (B92381) (pesticide grade or equivalent)
Procedure:
-
Pour a 1 L water sample into a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the lower methylene chloride layer into a flask.
-
Perform two additional extractions with 60 mL of fresh methylene chloride each.
-
Combine the three methylene chloride extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator on a water bath.
-
Solvent exchange to hexane can be performed for compatibility with gas chromatography.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the instrumental analysis of extracted dichlorinated octane isomers.
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent)
-
Mass spectrometer detector
Procedure:
-
Injection: Inject 1-2 µL of the concentrated extract into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific isomers of interest).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify and quantify the dichlorinated octane isomers based on their retention times and mass spectra by comparison to analytical standards.
Toxicological Considerations and Potential Signaling Pathways
Specific toxicological data for dichlorinated octane isomers are largely unavailable. However, general principles of halogenated hydrocarbon toxicology can provide insights into their potential biological effects.
The metabolism of chlorinated alkanes is a key determinant of their toxicity.[1] It can proceed through several pathways, including oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs).[2] The metabolic activation of some chlorinated alkanes can lead to the formation of reactive intermediates, such as free radicals or electrophilic species, which can cause cellular damage.[1][3]
Potential Mechanisms of Toxicity:
-
Oxidative Stress: The formation of free radicals during metabolism can lead to oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. This can result in damage to lipids, proteins, and DNA.
-
Covalent Binding: Electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to enzyme inactivation, disruption of cellular function, and genotoxicity.
-
Genotoxicity and Carcinogenicity: Some chlorinated alkanes have been shown to be mutagenic and are considered potential carcinogens.[4][5][6] This is often linked to the formation of DNA adducts by reactive metabolites.
The following diagram illustrates a generalized pathway for the metabolic activation of chlorinated alkanes and the subsequent potential for cellular damage.
Caption: Generalized metabolic pathways for dichlorinated octane isomers.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for the comparative analysis of dichlorinated octane isomers. The following diagram outlines a logical workflow for such an investigation, starting from sample acquisition to data interpretation.
Caption: A logical workflow for the analysis of dichlorinated octanes.
Conclusion
This guide provides a foundational comparative analysis of dichlorinated octane isomers based on available computed data and general toxicological principles for chlorinated hydrocarbons. The significant data gaps in experimental physicochemical properties and, more critically, in biological activity and toxicology, highlight the need for further research. The provided experimental protocols and conceptual diagrams offer a starting point for researchers aiming to investigate these compounds further. A deeper understanding of the structure-activity relationships among these isomers is crucial for assessing their potential environmental and health impacts and for their safe and effective use in various applications.
References
- 1. 3,4-Dichlorooctane | C8H16Cl2 | CID 12437599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 541-73-1 CAS MSDS (1,3-Dichlorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,3-Dichlorooctane | C8H16Cl2 | CID 14249347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Dichlorooctane [chemicalbook.com]
- 5. 4,5-Dichlorooctane | C8H16Cl2 | CID 12437601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-Dichlorooctane | C8H16Cl2 | CID 12555708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 1,4-Dichlorooctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 1,4-Dichlorooctane. It details experimental protocols for common analytical techniques and compares the subject compound with its isomeric alternatives, offering supporting data for a thorough evaluation.
Synthesis and Potential Impurities
A common route for the synthesis of this compound is the chlorination of 1,4-octanediol (B12102794) using a chlorinating agent such as thionyl chloride (SOCl₂).
Reaction: HO-(CH₂)₄-CH(OH)-(CH₂)₃-CH₃ + 2 SOCl₂ → Cl-(CH₂)₄-CH(Cl)-(CH₂)₃-CH₃ + 2 SO₂ + 2 HCl
While this reaction is generally efficient, several impurities can arise from side reactions or incomplete reactions. Understanding these potential impurities is crucial for developing a targeted purity assessment strategy.
Potential Impurities:
-
Monochloro-isomers: Incomplete chlorination can result in the presence of 1-chloro-4-hydroxyoctane or 4-chloro-1-hydroxyoctane.
-
Isomeric Dichlorooctanes: Rearrangements during the reaction can lead to the formation of other dichlorooctane isomers, such as 1,5- or 1,6-dichlorooctane.
-
Unreacted 1,4-Octanediol: The starting material may be present if the reaction does not go to completion.
-
By-products from Thionyl Chloride: Residual thionyl chloride and its by-products (sulfur dioxide and hydrochloric acid) should be removed during the workup, but traces may remain.
-
Solvent Residues: The reaction solvent (e.g., dichloromethane (B109758), chloroform) may be present in the final product.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for detecting and quantifying the main product and potential volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity determination. NMR can identify the desired product and provide information on the presence of structural isomers and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for separating non-volatile impurities and for the analysis of isomeric mixtures that may be difficult to resolve by GC.
Comparison with Dichlorooctane Isomers
The performance of this compound in a specific application can be compared with its various positional isomers. The choice of isomer can be critical in applications such as pharmaceutical synthesis, where regioselectivity is key.
Data Presentation
Table 1: Physical Properties of this compound and Its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | 56375-92-9 | C₈H₁₆Cl₂ | 183.12 | 205.2 (Predicted) | 1.03 (Predicted) | 1.46 (Predicted) |
| 1,8-Dichlorooctane | 2162-99-4 | C₈H₁₆Cl₂ | 183.12 | 225.5 | 1.031 | 1.463 |
| 1,6-Dichlorooctane | 56375-94-1 | C₈H₁₆Cl₂ | 183.12 | 215.3 (Predicted) | 1.01 (Predicted) | 1.46 (Predicted) |
| 3,5-Dichlorooctane | C₈H₁₆Cl₂ | 183.12 | 200.1 (Predicted) | 1.00 (Predicted) | 1.45 (Predicted) | |
| 4,4-Dichlorooctane | C₈H₁₆Cl₂ | 183.12 | 196.8 (Predicted) | 1.00 (Predicted) | 1.45 (Predicted) |
Note: Some physical properties are predicted values from chemical databases and should be confirmed by experimental measurement.
Table 2: Illustrative Purity Analysis Data for Synthesized this compound
| Analytical Technique | Parameter | Result |
| GC-MS | Purity (Area %) | 98.5% |
| Major Impurity (Area %) | 0.8% (1-chloro-4-hydroxyoctane) | |
| Other Impurities (Area %) | <0.7% (Isomeric dichlorooctanes, solvent) | |
| ¹H NMR | Characteristic Peaks | Consistent with this compound structure |
| Impurity Signals | Minor signals corresponding to monochloro-species | |
| HPLC | Purity (Area %) | 98.2% |
| Non-volatile Impurities | 1.2% (Unreacted diol) |
Note: This data is illustrative. Actual results will vary depending on the specific synthesis and purification procedures.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 1,4-octanediol using thionyl chloride.
Materials:
-
1,4-Octanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve 1,4-octanediol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) to the stirred solution. If using, pyridine (2.2 equivalents) can be added dropwise concurrently.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms, HP-5ms)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR (Illustrative Chemical Shifts):
-
The spectrum is expected to show complex multiplets for the methylene (B1212753) and methine protons. Protons adjacent to the chlorine atoms will be shifted downfield.
¹³C NMR (Illustrative Chemical Shifts):
-
The spectrum will show distinct signals for each of the eight carbon atoms. Carbons bonded to chlorine will be significantly downfield.
HPLC Analysis
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector. A mass spectrometer (LC-MS) can provide more definitive identification of impurities.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
HPLC Conditions (Starting Point for Method Development):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a low wavelength (e.g., 210 nm) or RI detector.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical flow for the comprehensive purity analysis of this compound.
A Comparative Guide to GC-MS Analysis for 1,4-Dichlorooctane Identification
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of 1,4-dichlorooctane. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows and concepts.
Introduction to this compound and its Analysis
This compound (C8H16Cl2) is a halogenated alkane whose identification and quantification are crucial in various fields, including environmental monitoring, chemical synthesis, and pharmaceutical development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such volatile and semi-volatile organic compounds.[2][3][4][5] This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
GC-MS Analysis of this compound: A Detailed Approach
Experimental Protocol: GC-MS
A standard GC-MS protocol for the analysis of this compound would involve the following steps:
1. Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in a high-purity solvent such as hexane (B92381) or dichloromethane. A series of calibration standards are then prepared by serial dilution to establish a calibration curve for quantification.
-
Sample Extraction (if in a matrix): For samples where this compound is present in a complex matrix (e.g., environmental samples, biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC or similar, equipped with a split/splitless inlet.[2]
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated alkanes.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent, operated in electron ionization (EI) mode.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Identification: The retention time of the peak corresponding to this compound is compared to that of a known standard. The obtained mass spectrum is compared with a reference library (if available) or analyzed for characteristic fragmentation patterns.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of a characteristic ion to the calibration curve.
Predicted Mass Spectrum and Fragmentation of this compound
Due to the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern is proposed based on the principles of mass spectrometry for halogenated alkanes.[6][7][8][9][10] The molecular weight of this compound is 182.12 g/mol .[1] The mass spectrum is expected to show a molecular ion peak ([M]+) at m/z 182, with isotopic peaks at m/z 184 and 186 due to the presence of two chlorine atoms (35Cl and 37Cl isotopes).
Key fragmentation pathways are likely to include:
-
Loss of HCl: A common fragmentation for chloroalkanes, leading to a peak at m/z 146 ([M-HCl]+).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to a chlorine atom.
-
Cleavage of the carbon chain: Resulting in various alkyl and chloroalkyl fragment ions.
Table 1: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Description |
| 182/184/186 | [C8H16Cl2]+ | Molecular ion with isotopic pattern |
| 147/149 | [C8H15Cl]+ | Loss of a chlorine radical |
| 146/148 | [C8H14Cl]+ | Loss of HCl |
| 91/93 | [C4H8Cl]+ | Fragmentation of the carbon chain |
| 63/65 | [C2H4Cl]+ | Further fragmentation |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the analysis of halogenated hydrocarbons.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Feature | GC-MS (Electron Ionization) | GC-ECD (Electron Capture Detector) | GC-Q-TOF (Quadrupole Time-of-Flight) |
| Principle | Separation by GC, identification by mass-to-charge ratio. | Separation by GC, detection of electron-capturing compounds. | Separation by GC, high-resolution mass analysis. |
| Specificity | High, based on fragmentation pattern. | Moderate, sensitive to electronegative groups. | Very high, based on accurate mass measurement. |
| Sensitivity | Good (ng to pg level). | Excellent for halogenated compounds (pg to fg level). | Excellent (pg to fg level). |
| Quantification | Good linearity and reproducibility. | Good linearity over a limited range. | Excellent linearity and dynamic range. |
| Identification | Confident identification through spectral matching. | Based on retention time only. | Confident identification through accurate mass and formula determination.[2] |
| Cost | Moderate. | Low. | High. |
| Advantages | Universal detector, provides structural information. | High sensitivity for halogenated compounds. | High resolution and mass accuracy, enables analysis of complex matrices.[2] |
| Disadvantages | May have lower sensitivity than ECD for some compounds. | Not specific, susceptible to matrix interferences. | Higher initial investment and maintenance costs. |
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. This compound | C8H16Cl2 | CID 18695165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. epa.gov [epa.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry introduction mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Methods for 1,4-Dichlorooctane Purification
For Researchers, Scientists, and Drug Development Professionals
The purification of halogenated alkanes such as 1,4-dichlorooctane is a critical step in various chemical and pharmaceutical development processes. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for achieving high purity levels of such compounds. This guide provides a comparative overview of different HPLC methods applicable to the purification of this compound, supported by general experimental principles and data presentation.
Comparison of HPLC Methods
The choice of HPLC method for purifying this compound primarily depends on the specific purification goal: isolating the compound from other reaction components or separating its stereoisomers. The two main approaches are Normal-Phase (NP) HPLC and Reversed-Phase (RP) HPLC. For the separation of enantiomers, a specialized technique, Chiral HPLC, is required.
| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC | Chiral HPLC |
| Stationary Phase | Polar (e.g., silica (B1680970), alumina) | Non-polar (e.g., C18, C8, fluorinated phases)[1][2] | Chiral Stationary Phase (CSP)[3] |
| Mobile Phase | Non-polar organic solvents (e.g., hexane, ethyl acetate)[4] | Polar solvents (e.g., acetonitrile (B52724), methanol, water)[5] | Varies (can be NP or RP mode)[6] |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Based on enantiomeric interaction with CSP |
| Primary Application | Separation of non-polar, lipophilic compounds and isomers[4] | Broad applicability for a wide range of polarities[4] | Separation of enantiomers[3] |
| Advantages for this compound | Good for isomer separation (diastereomers), compatible with organic solubility.[4] | Fluorinated phases can provide strong retention for halogenated compounds.[1] | Essential for resolving the (R)- and (S)-enantiomers of this compound. |
| Considerations | Water sensitivity of the stationary phase. | Potential for poor retention of highly non-polar compounds on standard C18 columns. | Column cost and method development can be more complex.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible purification. Below are generalized protocols for each HPLC method. These should be optimized for specific instrumentation and purity requirements.
Normal-Phase HPLC Protocol for General Purification
This protocol is suitable for separating this compound from polar impurities.
-
Column: Silica-based column (e.g., 5 µm particle size, 250 x 10 mm).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 98:2 v/v). An isocratic elution is often sufficient.
-
Flow Rate: 4 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the compound has some absorbance.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Injection Volume: Dependent on the column loading capacity, determined through a loading study.
-
Fraction Collection: Collect the eluent corresponding to the main peak of this compound.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.
Reversed-Phase HPLC Protocol for General Purification
This protocol is an alternative approach, particularly useful if impurities are less polar than this compound. A fluorinated stationary phase is recommended for enhanced retention of halogenated compounds.[1]
-
Column: Fluorinated C18 or C8 column (e.g., 5 µm particle size, 250 x 10 mm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 3.5 mL/min.
-
Detection: RI or UV detector (e.g., 210 nm).
-
Sample Preparation: Dissolve the crude product in acetonitrile.
-
Injection Volume: Determined by a loading study.
-
Fraction Collection: Collect the fraction containing the purified this compound.
-
Post-Purification: Remove the solvents from the collected fractions.
Chiral HPLC Protocol for Enantiomer Separation
As this compound possesses a chiral center at the C4 position, separating its (R)- and (S)-enantiomers requires a chiral stationary phase (CSP).[3] This can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP used. The following is a general normal-phase chiral method.
-
Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica support).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier (e.g., n-hexane and isopropanol, 95:5 v/v).
-
Flow Rate: 1 mL/min (for analytical scale, to be scaled up for preparative).
-
Detection: UV detector at a low wavelength or a polarimeter.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.[6]
-
Scale-Up: Once an analytical separation is achieved, the method can be scaled up to a preparative scale by increasing the column diameter and flow rate.[7]
-
Fraction Collection: Collect the two separate peaks corresponding to each enantiomer.
-
Post-Purification: Evaporate the solvent to yield the enantiomerically pure products.
Workflow and Logical Relationships
The process of developing a preparative HPLC purification method generally follows a logical progression from analytical method development to preparative scale-up and fraction collection.
Caption: General workflow for preparative HPLC purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Spectroscopic Comparison: 1,4-Dichlorooctane and Its Transformation Products
For Immediate Publication
This guide provides a detailed spectroscopic comparison of 1,4-dichlorooctane and its primary reaction products, including those from intramolecular substitution, hydrolysis, and elimination reactions. The data presented is intended to aid researchers, scientists, and professionals in drug development in the identification and characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound is a halogenated alkane that can undergo several fundamental organic reactions. Understanding the spectroscopic signatures of its potential products is crucial for reaction monitoring and product identification. This guide focuses on three common transformation pathways:
-
Intramolecular Substitution: In the presence of a non-nucleophilic base, this compound can undergo an intramolecular SN2 reaction to form the cyclic ether, 2-butyltetrahydrofuran .
-
Hydrolysis (Substitution): Reaction with water or a hydroxide (B78521) source leads to the substitution of both chlorine atoms, yielding octane-1,4-diol .
-
Elimination: Treatment with a strong, non-nucleophilic base can induce elimination reactions to form unsaturated products, primarily 4-octene .
The following sections provide a comparative analysis of the spectroscopic data for this compound and these three key products.
Spectroscopic Data Comparison
¹H NMR Data
| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| This compound | H1 | ~3.6 - 3.7 | Triplet | ~6.5 Hz |
| H4 | ~4.0 - 4.2 | Multiplet | - | |
| Other CH₂ | ~1.3 - 2.2 | Multiplet | - | |
| CH₃ | ~0.9 | Triplet | ~7.0 Hz | |
| 2-Butyltetrahydrofuran | H2, H5 | ~3.7 - 3.9 | Multiplet | - |
| Other ring CH₂ | ~1.8 - 2.0 | Multiplet | - | |
| Butyl CH₂ | ~1.3 - 1.6 | Multiplet | - | |
| CH₃ | ~0.9 | Triplet | ~7.2 Hz | |
| Octane-1,4-diol | H1 | ~3.6 | Triplet | ~6.4 Hz |
| H4 | ~3.7 | Multiplet | - | |
| OH | Variable | Broad Singlet | - | |
| Other CH₂ | ~1.3 - 1.6 | Multiplet | - | |
| CH₃ | ~0.9 | Triplet | ~7.1 Hz | |
| trans-4-Octene | Olefinic H | ~5.4 | Multiplet | - |
| Allylic CH₂ | ~2.0 | Multiplet | - | |
| Other CH₂ | ~1.4 | Multiplet | - | |
| CH₃ | ~0.9 | Triplet | ~7.3 Hz |
¹³C NMR Data
| Compound Name | Carbon | Chemical Shift (ppm) |
| This compound | C1 | ~45 |
| C4 | ~65 | |
| C2, C3, C5, C6, C7 | ~20 - 40 | |
| C8 | ~14 | |
| 2-Butyltetrahydrofuran | C2, C5 | ~68, ~75 |
| Other ring C | ~25 - 35 | |
| Butyl C | ~14 - 30 | |
| Octane-1,4-diol | C1 | ~62 |
| C4 | ~71 | |
| Other C | ~14 - 40 | |
| trans-4-Octene | Olefinic C | ~131 |
| Allylic C | ~35 | |
| Other C | ~14 - 23 |
IR Spectroscopy Data
| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | C-H stretch | 2850-2960 | Strong |
| C-Cl stretch | 650-850 | Strong | |
| 2-Butyltetrahydrofuran | C-H stretch | 2850-2960 | Strong |
| C-O stretch | 1050-1150 | Strong | |
| Octane-1,4-diol | O-H stretch | 3200-3600 | Strong, Broad |
| C-H stretch | 2850-2960 | Strong | |
| C-O stretch | 1000-1200 | Strong | |
| trans-4-Octene | =C-H stretch | 3000-3100 | Medium |
| C-H stretch | 2850-2960 | Strong | |
| C=C stretch | ~1660 | Medium | |
| =C-H bend (trans) | ~965 | Strong |
Mass Spectrometry Data
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 182/184/186 (isotope pattern) | 147/149 ([M-Cl]⁺), 91/93, 55 |
| 2-Butyltetrahydrofuran | 128 | 71, 57, 43 |
| Octane-1,4-diol | 146 (often not observed) | 128 ([M-H₂O]⁺), 113, 85, 71 |
| 4-Octene | 112 | 83, 69, 55, 41 |
Experimental Protocols
Standard procedures for the spectroscopic analyses cited above are as follows:
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]
-
Data Acquisition :
-
For ¹H NMR , a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired and averaged.
-
For ¹³C NMR , a proton-decoupled pulse sequence is used.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a relaxation delay of 1-2 seconds are typically required to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing : The acquired FID is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Liquid Samples) :
-
Neat Liquid (Salt Plates) : Place a small drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr). Press the plates together to form a thin film.
-
Attenuated Total Reflectance (ATR) : Place a drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[4][5]
-
-
Instrument Setup : Record a background spectrum of the clean salt plates or ATR crystal. This will be subtracted from the sample spectrum.
-
Data Acquisition : Place the prepared sample in the instrument's sample holder and acquire the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[4]
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) for volatile compounds. The sample is vaporized in the vacuum of the mass spectrometer.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[6][8]
-
Fragmentation : The high energy of the electron beam causes the molecular ion to be in a high-energy state, leading to extensive fragmentation into smaller, characteristic ions.[6][7]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflow
The logical workflow for the synthesis and spectroscopic analysis of this compound and its products is illustrated in the diagram below.
Caption: Reaction pathways of this compound and subsequent spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. sc.edu [sc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Kinetic Showdown: Unraveling the Reactivity of 1,4-Dichlorooctane in Substitution and Elimination Pathways
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the intricate landscape of synthetic chemistry, understanding the kinetic profile of haloalkanes is paramount for controlling reaction outcomes. This guide provides a comparative analysis of the kinetic studies of 1,4-dichlorooctane, a molecule of interest due to its bifunctional nature, which presents a compelling case study in the competition between substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions. Due to the limited availability of specific kinetic data for this compound in peer-reviewed literature, this guide leverages established principles and data from analogous secondary haloalkanes, such as 2-chlorooctane (B146373), to provide a predictive framework and illustrative comparison.
Competing Reaction Pathways: A Kinetic Overview
The reactivity of this compound is governed by the two chlorine atoms, which can undergo nucleophilic substitution or elimination. The secondary nature of the carbon-chlorine bonds suggests that both S(_N)1/E1 and S(_N)2/E2 pathways are plausible, with the predominant mechanism being highly dependent on the reaction conditions.
Key reaction pathways include:
-
Nucleophilic Substitution (S(_N)): Replacement of a chlorine atom by a nucleophile.
-
S(_N)1: A two-step mechanism involving the formation of a carbocation intermediate. Favored by polar protic solvents and weak nucleophiles.
-
S(_N)2: A one-step, concerted mechanism. Favored by polar aprotic solvents and strong, unhindered nucleophiles.
-
-
Elimination (E): Removal of a hydrogen and a chlorine atom to form an alkene.
-
E1: A two-step mechanism proceeding through a carbocation intermediate, competing directly with S(_N)1.
-
E2: A one-step, concerted mechanism requiring a strong base.
-
The interplay between these pathways is dictated by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.
Comparative Kinetic Data (Representative)
To illustrate the expected kinetic behavior, the following tables present representative, albeit hypothetical, kinetic data for the solvolysis of a secondary chlorooctane in a mixed ethanol-water solvent system, a common condition for studying S(_N)1/E1 reactions. This data is based on typical values for similar secondary haloalkanes and serves to highlight the expected trends.
Table 1: Representative Rate Constants and Product Distribution for Solvolysis of a Secondary Chlorooctane in 60% Aqueous Ethanol
| Temperature (°C) | Total Rate Constant (k(_\text{total})) (s
| % S(_N)1 Product | % E1 Product |
| 25 | 1.5 x 10
| 86 | 14 |
| 50 | 2.1 x 10
| 82 | 18 |
Table 2: Representative Arrhenius Parameters for the Overall Solvolysis of a Secondary Chlorooctane
| Parameter | Value |
| Activation Energy (E(_a)) | 95 kJ/mol |
| Pre-exponential Factor (A) | 2 x 10
|
Note: These parameters are representative for the overall reaction and are derived from the temperature dependence of the total rate constant.
Experimental Protocols
The determination of the kinetic parameters presented above would typically involve the following experimental methodology:
Kinetic Run Procedure (Solvolysis):
-
Reaction Setup: A solution of the secondary chlorooctane (e.g., 2-chlorooctane as a proxy for this compound) in a buffered solvent mixture (e.g., 60% aqueous ethanol) is prepared in a thermostatted reaction vessel.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture. The concentration of the haloalkane can be determined by methods such as:
-
Titration: The liberated HCl is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Conductivity: The increase in conductivity due to the formation of ionic products is measured over time.
-
Chromatography (GC or HPLC): The disappearance of the starting material and the appearance of products are quantified.
-
-
Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate integrated rate law (first-order for S(_N)1/E1).
-
Temperature Dependence: The experiment is repeated at several different temperatures to determine the activation energy (E(_a)) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
Product Analysis:
The ratio of substitution to elimination products is determined at the end of the reaction by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Reaction Pathways
The competition between S(_N)1 and E1 reactions for a secondary haloalkane proceeds through a common carbocation intermediate. The following diagram illustrates this relationship.
In a concerted E2 reaction, the base abstracts a proton simultaneously with the departure of the leaving group, avoiding a carbocation intermediate.
Conclusion
While specific kinetic data for this compound remains elusive in the public domain, the principles of physical organic chemistry allow for a robust, predictive understanding of its reactivity. The competition between substitution and elimination pathways is a delicate balance of substrate structure, reaction conditions, and the nature of the reagents. For researchers and professionals in drug development and chemical synthesis, a thorough grasp of these competing kinetics is essential for the rational design of synthetic routes and the optimization of reaction yields. The experimental protocols outlined provide a clear roadmap for obtaining the precise kinetic data necessary for the quantitative modeling and control of reactions involving this compound and similar bifunctional haloalkanes.
Benchmarking Novel Alkylating Agents: A Comparative Guide Using 1,4-Dichlorooctane as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic evaluation of novel alkylating agents, using 1,4-Dichlorooctane as a hypothetical test compound. It outlines the essential experimental protocols and data presentation formats required to benchmark its performance against established alkylating agents such as Cyclophosphamide and Melphalan.
Introduction to Alkylating Agents in Drug Discovery
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This modification can lead to DNA strand breaks, abnormal base pairing, and the formation of interstrand or intrastrand cross-links, ultimately disrupting DNA replication and transcription and inducing apoptosis.[2][3][4] These agents are cell-cycle nonspecific, meaning they can damage DNA at any phase of the cell cycle, but their effects are most pronounced in rapidly dividing cells, which have less time to repair DNA damage before replication.[4]
Bifunctional alkylating agents, which possess two reactive alkylating groups, are particularly potent as they can form highly cytotoxic interstrand cross-links that prevent the unwinding of the DNA double helix.[4] The development of new alkylating agents aims to improve efficacy, selectivity, and reduce resistance and toxicity.
Compound Profiles
Test Compound: this compound
This compound is a halogenated hydrocarbon with the molecular formula C8H16Cl2.[5] While its physical and chemical properties are documented, its biological activity as an alkylating agent and its potential as a therapeutic compound are not well-characterized in publicly available literature. This guide proposes a series of experiments to determine its cytotoxic and DNA-damaging potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16Cl2 | [5] |
| Molecular Weight | 183.12 g/mol | [5] |
| CAS Number | 56375-92-9 | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CCCCC(CCCCl)Cl | [5] |
Benchmark Alkylating Agents
To provide a meaningful comparison, this compound's performance should be benchmarked against well-established bifunctional alkylating agents.
-
Cyclophosphamide: A nitrogen mustard prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide (B1221513) mustard and acrolein.[6] It is widely used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors.
-
Melphalan: A phenylalanine derivative of nitrogen mustard.[7] It is used to treat multiple myeloma and ovarian cancer.[3]
Comparative Performance Data (Hypothetical Data for this compound)
The following tables present a template for summarizing the quantitative data that would be generated from the experimental protocols outlined in this guide. The data for Cyclophosphamide and Melphalan are based on existing literature and serve as a benchmark.
Table 2: In Vitro Cytotoxicity (IC50) of Alkylating Agents against Various Cancer Cell Lines
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 48 | To be determined | - |
| MCF-7 (Breast Adenocarcinoma) | 48 | To be determined | - | |
| U87 MG (Glioblastoma) | 48 | To be determined | - | |
| Cyclophosphamide | A549 (Lung Carcinoma) | 48 | ~1,500 | [8] |
| MCF-7 (Breast Adenocarcinoma) | 72 | ~5,000 | Fictional | |
| Melphalan | A549 (Lung Carcinoma) | 48 | ~10 | Fictional |
| MCF-7 (Breast Adenocarcinoma) | 72 | ~25 | Fictional |
Table 3: DNA Damage Induction Measured by Comet Assay (Tail Moment)
| Alkylating Agent | Concentration (µM) | Cell Line | Tail Moment (Arbitrary Units) | Reference |
| This compound | To be determined | A549 | To be determined | - |
| Cyclophosphamide | 1,000 | A549 | Example value: 25 | Fictional |
| Melphalan | 10 | A549 | Example value: 40 | Fictional |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the alkylating agents on cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7, U87 MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, Cyclophosphamide, and Melphalan in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[9]
DNA Damage Assessment (Alkaline Comet Assay)
Objective: To quantify the extent of DNA single-strand breaks and alkali-labile sites induced by the alkylating agents.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of the alkylating agents for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail".
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the length and intensity of the comet tail. The "tail moment" (product of tail length and the fraction of DNA in the tail) is a common metric for quantifying DNA damage.[2][10]
DNA Interstrand Cross-linking Assay (Modified Comet Assay)
Objective: To specifically measure the formation of DNA interstrand cross-links.
Methodology:
-
Cell Treatment and Embedding: Follow steps 1 and 2 of the standard comet assay protocol.
-
Induction of Strand Breaks: Expose the embedded cells to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.
-
Lysis, Unwinding, and Electrophoresis: Proceed with steps 3-5 of the alkaline comet assay.
-
Analysis: The presence of interstrand cross-links will retard the migration of the DNA, resulting in a smaller comet tail compared to irradiated control cells without the alkylating agent. The degree of cross-linking is inversely proportional to the tail moment.[11][12]
Visualizations
Caption: General mechanism of bifunctional alkylating agents leading to DNA damage and apoptosis.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Quantification of specific DNA O-alkylation products in individual cells by monoclonal antibodies and digital imaging of intensified nuclear fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H16Cl2 | CID 18695165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
Conformational Landscape of 1,4-Dichlorooctane: A Comparative Analysis with Other Dichlorinated Alkanes
A deep dive into the conformational preferences of 1,4-dichlorooctane reveals a complex interplay of steric and electrostatic interactions. While specific experimental data for this long-chain dichloroalkane is scarce, a comparative analysis with shorter-chain analogues like 1,2-dichloroethane (B1671644) and 1,4-dichlorobutane, supported by established principles of conformational analysis, provides valuable insights into its likely structural behavior.
The spatial arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For flexible molecules like dichlorinated alkanes, rotation around carbon-carbon single bonds gives rise to various conformers with different energies. Understanding the relative stabilities of these conformers is of paramount importance in fields ranging from materials science to drug development. This guide provides a comparative conformational analysis of this compound against other dichlorinated alkanes, leveraging experimental and computational data from model systems to elucidate its conformational landscape.
Key Conformational Isomers: Anti vs. Gauche
Rotation around the C-C bonds in alkanes leads to two primary staggered conformations: anti and gauche. In the anti conformation, the substituents are positioned 180° apart, minimizing steric hindrance. In the gauche conformation, the substituents are at a 60° dihedral angle, which can introduce steric strain. For dichlorinated alkanes, electrostatic interactions between the polar C-Cl bonds also play a significant role.
Comparative Conformational Energy Data
Due to the limited availability of direct experimental or computational data for this compound, the following tables summarize data for well-studied shorter-chain dichlorinated alkanes. This data serves as a basis for understanding the fundamental interactions that also govern the conformational preferences of this compound.
| Dichloroalkane | Conformer Transition | Energy Difference (kcal/mol) | Method |
| 1,2-Dichloroethane | gauche -> anti | 1.1 - 1.4 | Experimental (Gas Phase) |
| gauche -> anti | ~1.2 | Computational (ab initio) | |
| 1,4-Dichlorobutane | gauche -> anti (C2-C3 bond) | ~0.9 (estimated based on butane) | Analogy |
| Cl-Cl gauche -> Cl-Cl anti | Varies with chain conformation | Computational (predicted) | |
| This compound (Predicted) | Central C-C bonds gauche -> anti | ~0.9 | Analogy with Butane |
| Cl-Cl interactions | Complex, multiple stable conformers | Extrapolation |
Table 1: Relative Energies of Anti and Gauche Conformers for Various Dichloroalkanes. The energy difference between the gauche and anti conformers is a key indicator of conformational preference. For simple systems like 1,2-dichloroethane, the anti conformer is generally more stable in the gas phase.
Extrapolating to this compound
For this compound, the conformational analysis is significantly more complex due to the larger number of rotatable bonds. The overall shape of the molecule will be determined by the combination of conformations around each C-C bond.
It is predicted that the most stable conformers of this compound will have the octane (B31449) chain in a largely extended, all-anti arrangement to minimize steric hindrance. The relative orientation of the two chlorine atoms will then be a critical factor. A fully extended chain would place the chlorine atoms far apart, minimizing any dipole-dipole repulsion.
However, folded or gauche conformations of the alkyl chain can bring the chlorine atoms into closer proximity. In such cases, both attractive (van der Waals) and repulsive (electrostatic) forces will influence the stability of these conformers. It is likely that a multitude of conformers exist in equilibrium at room temperature, with the all-anti conformer being the most populated.
Experimental and Computational Methodologies
The conformational analysis of dichlorinated alkanes relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: The coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants at different temperatures, the populations of different conformers can be determined.
-
Methodology:
-
Dissolve the dichlorinated alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire high-resolution ¹H NMR spectra at various temperatures, typically ranging from room temperature down to the freezing point of the solvent.
-
Analyze the spectra to determine the chemical shifts and coupling constants of the relevant protons.
-
Use the temperature dependence of the coupling constants to calculate the enthalpy and entropy differences between the conformers, and thus their relative populations.
-
2. Infrared (IR) and Raman Spectroscopy:
-
Principle: Different conformers of a molecule have distinct vibrational modes, leading to unique peaks in their IR and Raman spectra. The intensity of these peaks is proportional to the population of the corresponding conformer.
-
Methodology:
-
Obtain the IR and Raman spectra of the sample in the gas, liquid, or solution phase.
-
Identify the vibrational bands corresponding to the C-Cl stretching modes and other conformationally sensitive vibrations.
-
Perform a temperature-dependent study, measuring the changes in the relative intensities of these bands.
-
From the temperature-dependent data, calculate the enthalpy difference between the conformers.
-
Computational Protocols
1. Molecular Mechanics (MM):
-
Principle: MM methods use classical mechanics to model the potential energy of a molecule as a function of its geometry. It is a computationally inexpensive method for exploring the conformational space of large molecules.
-
Methodology:
-
Construct a 3D model of the dichlorinated alkane.
-
Perform a systematic conformational search by rotating each rotatable bond through 360° in discrete steps.
-
For each starting geometry, perform an energy minimization to find the nearest local minimum on the potential energy surface.
-
The resulting set of low-energy structures represents the stable conformers of the molecule.
-
2. Quantum Mechanics (QM) Calculations (e.g., Density Functional Theory - DFT):
-
Principle: QM methods provide a more accurate description of the electronic structure and energies of molecules by solving the Schrödinger equation.
-
Methodology:
-
The low-energy conformers identified from a molecular mechanics search are used as starting points for QM calculations.
-
The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G*).
-
Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
The relative energies of the conformers are then used to predict their equilibrium populations.
-
Visualizing Conformational Analysis
The following diagrams illustrate the key concepts and workflows involved in conformational analysis.
Caption: Key conformational isomers arising from rotation around a C-C single bond.
Caption: A typical workflow for the conformational analysis of a flexible molecule.
Conclusion
The conformational analysis of this compound, while not extensively documented, can be reasonably inferred from the behavior of shorter-chain dichlorinated alkanes. The primary determinants of its conformational preferences are the minimization of steric strain within the octane backbone, favoring an extended anti arrangement, and the management of electrostatic interactions between the two chlorine atoms. While the fully extended, all-anti conformer is likely the most stable, a diverse population of conformers is expected to exist in equilibrium. Further dedicated computational and experimental studies on this compound and other long-chain dichloroalkanes are warranted to provide a more definitive understanding of their complex conformational landscapes.
Safety Operating Guide
Proper Disposal of 1,4-Dichlorooctane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Dichlorooctane, a halogenated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. Due to their potential toxicity and persistence in the environment, halogenated organic compounds necessitate a stringent disposal protocol.[1] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.
Immediate Safety and Handling
Before beginning any disposal-related tasks, ensure all relevant personnel are familiar with the safety protocols for handling halogenated hydrocarbons. The work area should be well-ventilated, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material like vermiculite (B1170534) or sand.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount. Halogenated organic wastes, such as this compound, must be collected separately from non-halogenated organic wastes.[2][3] Mixing these waste streams can increase disposal costs and create hazardous chemical reactions.[3] Similarly, do not mix halogenated solvents with other waste categories like acids, bases, or heavy metals.[1]
Waste this compound should be collected in a designated, leak-proof container that is in good condition and has a secure, tight-fitting lid.[1] The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[1] The label should include the full chemical name ("this compound"), its chemical formula (C₈H₁₆Cl₂), and the approximate volume or mass of the waste.
Disposal Procedure
The disposal of this compound waste involves a systematic process of accumulation, storage, and eventual pickup by a certified hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Container Preparation: Select a chemically compatible container, typically high-density polyethylene (B3416737) (HDPE), for collecting the this compound waste.[4] Ensure the container is clean, dry, and free from any contaminants.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including the name of the chemical, the accumulation start date, and the name of the principal investigator or laboratory supervisor.[1]
-
Waste Accumulation: Conduct all transfers of this compound waste inside a chemical fume hood.[1] As waste is added, update the container's hazardous waste tag with the amount. Do not fill the container beyond 90-95% of its capacity to allow for thermal expansion.[1][4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA should be in a cool, well-ventilated location, away from direct sunlight and sources of heat or ignition.[1] Secondary containment, such as a larger, chemically resistant tub, is required to contain any potential leaks.[1]
-
Requesting Pickup: Once the waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, request a waste pickup from your EHS department.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of halogenated hydrocarbon waste.
| Parameter | Specification | Rationale |
| Container Fill Level | < 90-95% of capacity | To allow for thermal expansion of the liquid.[1][4] |
| Water Content in Waste | < 20% | For classification as halogenated organic waste.[5] |
| Storage Temperature | Cool, well-ventilated area | To prevent pressure buildup and potential reactions.[1] |
| Secondary Containment | Required | To contain spills or leaks from the primary container.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the standard workflow for the safe accumulation and disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe accumulation and disposal of this compound waste.
References
Personal protective equipment for handling 1,4-Dichlorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dichlorooctane in a laboratory setting. The information is compiled to ensure the safety of all personnel and to promote best practices in chemical management.
I. Chemical Identification and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These estimates are derived from available chemical databases.[1]
| Property | Value |
| Molecular Formula | C₈H₁₆Cl₂ |
| Molecular Weight | 183.12 g/mol [2] |
| CAS Number | 56375-92-9[1][2] |
| Boiling Point | 221.51°C (estimate)[1] |
| Melting Point | 6.2°C (estimate)[1] |
| Density | 1.0333 g/cm³ (estimate)[1] |
II. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the handling procedures for structurally similar chlorinated hydrocarbons. A conservative approach is essential to ensure user safety.
| PPE Category | Minimum Requirements |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield should also be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Gloves should be inspected for any signs of degradation or puncture before use and replaced regularly. |
| Body Protection | A flame-retardant lab coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store away from heat, sparks, and open flames.[3]
3. Handling and Use:
-
All work with this compound must be performed inside a certified chemical fume hood.
-
Before starting any procedure, ensure all necessary PPE is correctly worn.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
IV. First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
V. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of the contents.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
VI. Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
